2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
Description
The exact mass of the compound 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDSFNKYHMRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372131 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1744-43-0 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a probable synthetic route, outlines key characterization parameters, and presents the information in a clear and accessible format for laboratory professionals.
Introduction
This compound is a fluorinated aromatic sulfonyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the 2-fluoro-5-(trifluoromethyl)phenylsulfonyl group into various molecular scaffolds, often to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Synthesis
While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient method is the direct chlorosulfonation of the commercially available starting material, 1-fluoro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring. Based on analogous transformations reported in the literature for similar fluorinated aromatic compounds, a detailed experimental protocol is proposed below.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the direct chlorosulfonation of 1-fluoro-4-(trifluoromethyl)benzene.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Chlorosulfonation of 1-fluoro-4-(trifluoromethyl)benzene
Disclaimer: This is a proposed protocol based on analogous reactions and should be performed with all necessary safety precautions in a well-ventilated fume hood by qualified personnel.
Materials:
-
1-fluoro-4-(trifluoromethyl)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, for ensuring complete conversion of sulfonic acid to sulfonyl chloride)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), add chlorosulfonic acid (e.g., 4-5 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1-fluoro-4-(trifluoromethyl)benzene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC or GC-MS.
-
(Optional) For reactions that may not have gone to completion or to convert any sulfonic acid byproduct to the desired sulfonyl chloride, the mixture can be carefully heated (e.g., to 50-60 °C) for a period, or thionyl chloride (e.g., 1.5-2 molar equivalents) can be added and the mixture stirred at room temperature or with gentle heating.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
A summary of the known physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 1744-43-0[1] |
| Molecular Formula | C₇H₃ClF₄O₂S[1] |
| Molecular Weight | 262.61 g/mol [1] |
| Physical Form | Liquid[1] |
| Boiling Point | 100-102 °C at 8 Torr[2] |
| Refractive Index | 1.4780[2] |
| Solubility | Slightly soluble in water.[3] |
| Purity | 98%[1] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation of the target molecule.
References
- 1. 2-Fluoro-5-trifluoromethylbenzenesulfonyl chloride | 1744-43-0 [sigmaaldrich.com]
- 2. 1744-43-0 CAS MSDS (2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it a valuable reagent for the introduction of the 2-fluoro-5-(trifluoromethyl)phenylsulfonyl moiety into target molecules. This functional group can significantly influence the physicochemical and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound.
Physicochemical Properties
This compound is a liquid at room temperature, typically appearing as a clear, colorless to pale yellow substance.[4] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[5] Its solubility in water is slight.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₄O₂S | [6] |
| Molecular Weight | 262.61 g/mol | |
| Physical Form | Liquid | |
| Color | Clear, colorless | [4] |
| Boiling Point | 100-102 °C at 8 Torr | |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | |
| Melting Point | Not available | [7] |
| Water Solubility | Slightly soluble | [5] |
| Moisture Sensitivity | Moisture sensitive | [5] |
Synthesis and Purification
Experimental Protocol: Synthesis
A plausible and commonly employed method for the synthesis of aryl sulfonyl chlorides, including this compound, involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (a variation of the Sandmeyer reaction).
Materials:
-
2-Fluoro-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Magnesium Sulfate (anhydrous)
-
Ice
Procedure:
-
Diazotization: 2-Fluoro-5-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to between -10°C and -5°C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 0°C. The mixture is stirred for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.[8]
-
Preparation of the SO₂/CuCl solution: In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas. Copper(I) chloride is then added, and the introduction of sulfur dioxide is continued until the solution becomes blue-green.[8]
-
Sulfonylation: The cold diazonium salt solution is added portion-wise to the stirred sulfur dioxide solution, keeping the temperature below 30°C.[8] Foaming may occur and can be controlled with the addition of a few drops of ether.[8]
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured into ice-water and extracted with diethyl ether.[8]
-
The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with water.[8]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[8]
Experimental Protocol: Purification
The primary method for the purification of this compound is vacuum distillation.
Procedure:
-
The crude product is transferred to a distillation flask suitable for vacuum distillation.
-
The apparatus is equipped with a short Vigreux column to improve separation.
-
The pressure is reduced, and the product is distilled. The fraction boiling at 100-102 °C at 8 Torr is collected as the purified product.
Caption: A generalized workflow for the synthesis and purification of this compound.
Reactivity and Mechanism
The core reactivity of this compound is centered around the highly electrophilic sulfonyl group. The electron-withdrawing nature of the fluorine atom, the trifluoromethyl group, and the two oxygen atoms polarizes the sulfur-chlorine bond, making the sulfur atom susceptible to nucleophilic attack.
The primary reaction pathway is nucleophilic substitution at the sulfur atom. This reaction typically proceeds through a stepwise addition-elimination mechanism.[9] A nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate. The chloride ion then departs as a leaving group, resulting in the formation of the sulfonated product.
Caption: The general mechanism of nucleophilic substitution at the sulfonyl group.
This reactivity makes this compound a versatile reagent for the synthesis of sulfonamides (from amines), sulfonate esters (from alcohols), and other sulfur-containing compounds.[10]
Analytical Methods
The purity and identity of this compound can be assessed using a variety of standard analytical techniques.
Gas Chromatography (GC)
GC is a suitable method for determining the purity of the compound. A capillary column with a non-polar stationary phase is typically used. The compound is volatilized and separated from any impurities based on its boiling point and interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both purity assessment and reaction monitoring. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. Detection is typically achieved using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern, which can be used for structural confirmation. The mass spectrum of the related compound 2-fluoro-5-(trifluoromethyl)benzylamine shows characteristic fragmentation patterns that can be analogous.[11]
Applications in Drug Discovery and Development
The 2-fluoro-5-(trifluoromethyl)phenylsulfonyl moiety is an important pharmacophore in modern drug design. The introduction of fluorine and trifluoromethyl groups can enhance a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]
-
Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]
-
Binding Affinity: The electronic effects of the fluorine substituents can modulate the pKa of nearby functional groups and influence non-covalent interactions with protein targets.[2]
Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds being investigated for various therapeutic areas.[1][12]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong bases and oxidizing agents. Upon contact with water, it can hydrolyze to release corrosive hydrochloric acid. Store in a tightly sealed container in a cool, dry place.
References
- 1. 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride | Benchchem [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. scbt.com [scbt.com]
- 7. labproinc.com [labproinc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Buy 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | 54090-08-3 [smolecule.com]
- 11. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]
- 12. muzeum.uw.edu.pl [muzeum.uw.edu.pl]
2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride CAS number and spectral data
CAS Number: 1744-43-0
This technical guide provides a comprehensive overview of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic sulfonyl chloride. Its chemical structure and key physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₄O₂S | |
| Molecular Weight | 262.61 g/mol | |
| CAS Number | 1744-43-0 | |
| Appearance | Liquid | |
| Purity | ≥98% |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be estimated based on the analysis of similar compounds.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine, trifluoromethyl, and sulfonyl chloride substituents.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing nature of the substituents.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A signal corresponding to the trifluoromethyl group is expected, and its chemical shift will be characteristic of the electronic environment.
Note: Specific, experimentally verified NMR data for this compound is not currently available in the cited search results. The information provided is based on the analysis of analogous compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride, trifluoromethyl, and fluoro-aromatic moieties.
Note: While general IR spectral data for related compounds is available, a specific peak list for this compound is not provided in the search results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds.
Note: Experimental mass spectrometry data for this compound is not available in the provided search results.
Synthesis
A common and effective method for the preparation of arylsulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a Sandmeyer-type reaction. For this compound, the logical precursor is 2-fluoro-5-(trifluoromethyl)aniline.
General Experimental Protocol for the Synthesis of Arylsulfonyl Chlorides via Diazotization
The following is a general procedure adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines.[1][2] This protocol can be adapted for the synthesis of this compound.
Materials:
-
Substituted Aniline (e.g., 2-fluoro-5-(trifluoromethyl)aniline)
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Sulfur Dioxide
-
Cuprous Chloride
-
Ether
-
Saturated Aqueous Sodium Bicarbonate
-
Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization: The substituted aniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The mixture is cooled to between -10°C and -5°C in an ice-salt or dry ice-acetone bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below -5°C. The reaction mixture is stirred for a further 45 minutes at this temperature to ensure complete formation of the diazonium salt.[1]
-
Preparation of the Sulfonyl Chloride Reagent: In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas. Cuprous chloride is then added, and the introduction of sulfur dioxide is continued until the solution turns blue-green.[1]
-
Sandmeyer-type Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/cuprous chloride solution, keeping the temperature below 30°C. Foaming may occur and can be controlled with the addition of a small amount of ether.[1][2]
-
Work-up: The reaction mixture is poured into ice water and extracted with ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution until neutral, then with water, and finally dried over magnesium sulfate.[2]
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield the desired arylsulfonyl chloride.[2]
Logical Flow of Synthesis:
References
An In-depth Technical Guide to the Reactivity and Mechanism of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonylating agent of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, render the sulfonyl chloride moiety exceptionally electrophilic. This guide provides a comprehensive overview of the reactivity, reaction mechanisms, and synthetic applications of this versatile reagent. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in research and development.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-fluoro-5-(trifluoromethyl)phenylsulfonyl group into a wide array of molecules. The potent electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient reactions with a broad range of nucleophiles under mild conditions, making it a favored reagent in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of particular importance in the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a multitude of therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₃ClF₄O₂S |
| Molecular Weight | 262.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 100-102 °C at 8 mmHg |
| CAS Number | 1744-43-0 |
Reactivity and Mechanism
The core of this compound's utility lies in its high reactivity towards nucleophiles. The electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups create a significant partial positive charge on the sulfur atom, making it a hard electrophile.
General Reaction Mechanism
The reaction with nucleophiles proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the formation of a transient trigonal bipyramidal intermediate. Subsequent departure of the chloride leaving group yields the corresponding sulfonylated product.
role of fluorine and trifluoromethyl groups in benzenesulfonyl chloride reactivity
An In-depth Technical Guide on the Role of Fluorine and Trifluoromethyl Groups in Benzenesulfonyl Chloride Reactivity
Introduction
Benzenesulfonyl chloride and its derivatives are fundamental reagents in organic chemistry, serving as crucial building blocks for a vast array of compounds, particularly in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[1][2] The reactivity of the sulfonyl chloride moiety is paramount to its synthetic utility and can be precisely modulated by introducing substituents onto the benzene ring. This guide provides a detailed examination of the role that fluorine (F) and trifluoromethyl (CF₃) groups play in altering the electronic properties and, consequently, the chemical reactivity of the benzenesulfonyl chloride core.
For researchers, synthetic chemists, and drug development professionals, understanding these substituent effects is critical for reaction design, optimization, and the rational design of molecules with desired pharmacological profiles. Fluorine and trifluoromethyl groups are of particular interest due to their unique and powerful electronic effects, which significantly enhance the electrophilicity of the sulfonyl sulfur atom.
Electronic Effects of Fluorine and Trifluoromethyl Substituents
The influence of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Electronegative atoms like fluorine pull electron density away from the ring through the sigma (σ) bonds, a deactivating effect.
-
Resonance Effect (+M/-M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (like fluorine) can donate electron density to the ring (+M effect), while groups with π-bonds to electronegative atoms can withdraw electron density (-M effect).
Fluorine (F)
The fluorine atom exhibits a dual electronic nature. Due to its supreme electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I).[3] However, its lone pair electrons can be donated into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M).[3] The strong -I effect generally outweighs the +M effect, making the ring electron-deficient overall. However, the +M effect is most pronounced at the ortho and para positions, which can lead to complex reactivity patterns in electrophilic aromatic substitution, though the primary impact on the sulfonyl chloride group is electron withdrawal.[3]
Trifluoromethyl (CF₃)
The trifluoromethyl group is a potent electron-withdrawing group, significantly deactivating the aromatic ring.[4][5] This is due to two factors:
-
A very strong inductive effect (-I) arising from the three highly electronegative fluorine atoms.[3][5]
-
A deactivating resonance-like effect (often termed negative hyperconjugation) which further withdraws electron density from the π-system.
Unlike a single fluorine atom, the CF₃ group has no electron-donating capacity, making it an unambiguous and powerful deactivator.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility and Stability of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and expected properties concerning the solubility and stability of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. Given the limited specific data for this compound, this guide synthesizes information from analogous structures and general principles of sulfonyl chloride chemistry to offer a robust resource for its handling, storage, and use in research and development.
Physicochemical Properties
This compound is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₃ClF₄O₂S. Its structure, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, significantly influences its reactivity and stability.
| Property | Value | Reference |
| Molecular Weight | 262.61 g/mol | |
| Physical Form | Liquid | |
| Color | Clear, colorless | [1] |
| Boiling Point | 100-102 °C at 8 Torr | [1] |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [1] |
| Refractive Index | 1.4780 | [1] |
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Slightly soluble | Product literature confirms slight solubility.[1][2] The low solubility in water offers some protection against immediate hydrolysis.[3] |
| Aprotic Polar Solvents (e.g., Acetonitrile, Dioxane, THF) | Soluble | Sulfonyl chlorides generally show good solubility in these solvents, which are often used as reaction media. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The compound's polarity is compatible with these solvents. |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble | The benzene ring structure suggests solubility in aromatic solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble, but reactive | While likely soluble, sulfonyl chlorides react with alcohols to form sulfonate esters. This reactivity should be considered. |
| Nonpolar Solvents (e.g., Hexanes, Diethyl Ether) | Limited to moderate solubility | The polar sulfonyl chloride group may limit solubility in highly nonpolar solvents. |
Stability and Degradation Pathways
The stability of this compound is primarily dictated by its sensitivity to moisture, leading to hydrolysis. Other potential degradation pathways include thermal decomposition and reaction with nucleophiles.
3.1. Hydrolytic Stability
Hydrolysis is the principal degradation pathway for sulfonyl chlorides.[4] The reaction with water yields the corresponding sulfonic acid and hydrochloric acid. This compound is noted to be moisture-sensitive and should be handled under anhydrous conditions.[1][2]
The hydrolysis of benzenesulfonyl chlorides typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the benzene ring is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
Caption: Hydrolysis pathway of the title compound.
3.2. Thermal Stability
While specific data for this compound is unavailable, a related compound, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, exhibits thermal decomposition at temperatures exceeding 80°C, leading to the evolution of hydrogen chloride and sulfur dioxide. A similar thermal liability can be anticipated for the fluoro-analogue. Storage in a cool environment is recommended.[2]
3.3. Photostability
No specific photostability studies have been reported for this compound. However, aromatic sulfonyl chlorides can undergo photolytic decomposition, which may involve the homolytic cleavage of the sulfur-chlorine bond.
3.4. Incompatibilities
This compound is incompatible with:
-
Strong oxidizing agents
-
Strong bases
-
Amines
-
Alcohols
Experimental Protocols
The following section outlines general experimental methodologies for assessing the solubility and stability of sulfonyl chlorides, which can be adapted for this compound.
4.1. Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation : Add an excess amount of this compound to a known volume of water in a sealed flask.
-
Equilibration : Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Allow the mixture to stand, or centrifuge, to separate the undissolved compound.
-
Quantification : Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[7][8]
4.2. Stability Study: Forced Degradation Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[9]
Caption: Workflow for a forced degradation study.
4.2.1. Hydrolytic Stability Study
-
Solution Preparation : Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Incubation : Store the solutions at a controlled temperature.
-
Sampling : At specified time intervals, withdraw aliquots.
-
Analysis : Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products. The rate of hydrolysis can be determined using kinetic models.[5][10][11]
4.2.2. Analytical Method for Stability Assessment (HPLC)
-
Column : A reversed-phase C18 column is typically suitable.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[9]
-
Detection : A UV detector set at the absorbance maximum of the compound. A photodiode array (PDA) detector is beneficial for monitoring multiple wavelengths and assessing peak purity.
-
Quantification : The concentration of the sulfonyl chloride can be determined by comparison to a standard of known concentration.
Summary and Recommendations
This compound is a reactive chemical intermediate that is slightly soluble in water and susceptible to hydrolysis. Its stability is compromised by moisture, high temperatures, and the presence of nucleophiles. For laboratory use, it is imperative to store this compound in a tightly sealed container in a cool, dry, and inert atmosphere. When used in reactions, anhydrous solvents and inert conditions (e.g., nitrogen or argon atmosphere) are highly recommended to prevent premature degradation. For analytical purposes, HPLC is a suitable technique for monitoring its purity and degradation. The provided experimental protocols can serve as a starting point for more detailed in-house solubility and stability studies tailored to specific applications.
References
- 1. 1744-43-0 CAS MSDS (2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety protocols and handling instructions for 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a reactive sulfonyl chloride derivative increasingly utilized in the synthesis of novel pharmaceutical compounds. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research.
Core Safety and Hazard Profile
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1][2] Its reactivity with water and other nucleophiles necessitates careful handling in a controlled environment to prevent the release of hazardous decomposition products.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below. This data is essential for the safe design of experiments and for responding effectively to accidental releases.
| Property | Value | Reference |
| CAS Number | 1744-43-0 | [3][4][5] |
| Molecular Formula | C₇H₃ClF₄O₂S | [5] |
| Molecular Weight | 262.61 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 100-102 °C at 8 Torr | |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble and reactive with water | |
| Moisture Sensitivity | Highly sensitive to moisture | [3][6] |
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage. | Corrosion |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. | Corrosion |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed. | Exclamation Mark |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin. | Exclamation Mark |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled. | Exclamation Mark |
Note: GHS classifications are based on data for structurally similar compounds and should be treated as a comprehensive guide.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is mandatory when handling this reagent.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[7][8]
Personal Protective Equipment
The following PPE is the minimum requirement for any procedure involving this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards, worn in conjunction with a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. For prolonged contact, consult the glove manufacturer’s resistance data. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing. An apron may be required for larger scale operations. |
| Respiratory Protection | For operations with a higher risk of aerosol generation or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate acid gas cartridge is essential. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidents and maintain the integrity of the reagent.
General Handling
-
Work in a well-ventilated area, specifically within a chemical fume hood.
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.
-
Keep containers tightly sealed.
-
Store in a designated corrosives cabinet.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of the chemical.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][8][9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][10][11] |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with a dry, inert material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials.
-
Collect the absorbed material into a tightly sealed, labeled container for hazardous waste disposal.
-
Do not add water to the spill.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Isolate the area and prevent entry.
-
Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up the spill.
-
Firefighting Measures
-
Use a dry chemical, carbon dioxide, or foam extinguisher.[7][10][11]
-
Do not use water , as it will react violently with the compound, producing toxic and corrosive fumes.[7]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Containers may explode when heated.[7]
Disposal Considerations
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.
-
Professional Disposal Service: All waste materials should be disposed of through a licensed professional waste disposal service.[7]
The following diagram outlines the decision-making process for the disposal of this chemical.
Caption: Decision tree for chemical disposal.
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this chemical is undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. CAS 1744-43-0: 2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONY… [cymitquimica.com]
- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE CAS#: 1744-43-0 [amp.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
In-depth Technical Guide: Theoretical Studies on 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
A comprehensive analysis of the molecular structure, electronic properties, and reactivity of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride has been hindered by a notable absence of dedicated theoretical and experimental research in publicly available scientific literature. While this guide aims to provide a detailed overview, the scarcity of specific data for the target molecule necessitates a reliance on comparative analysis with structurally similar compounds and general principles of computational chemistry.
This document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining the expected theoretical characteristics and potential experimental approaches for this compound. The information presented is based on established knowledge of substituted benzenesulfonyl chlorides and computational studies on related fluorinated aromatic compounds.
Molecular Structure and Properties
This compound (C₇H₃ClF₄O₂S) is a halogenated aromatic sulfonyl chloride. Its structure features a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a sulfonyl chloride group at the 1-position. The presence of the highly electronegative fluorine atom and the trifluoromethyl group is expected to significantly influence the electronic and chemical properties of the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₃ClF₄O₂S | - |
| Molecular Weight | 262.61 g/mol | - |
| Appearance | Expected to be a liquid | Based on similar compounds. |
| Boiling Point | 100-102 °C at 8 Torr | From supplier data.[1] |
| Density | ~1.6 g/cm³ | Predicted value. |
Theoretical Studies: A Prospective Analysis
Computational Methodology
A typical computational workflow for analyzing this molecule would involve:
-
Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation. Common DFT methods like B3LYP with a basis set such as 6-31G(d) are often employed for such calculations.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies would be calculated to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be determined to understand its reactivity and electronic transitions.
Caption: A typical workflow for the computational analysis of a molecule like this compound using Density Functional Theory (DFT).
Expected Molecular Geometry
The benzene ring is expected to be planar. The sulfonyl chloride group will have a tetrahedral geometry around the sulfur atom. The bond lengths and angles will be influenced by the electronic effects of the fluorine and trifluoromethyl substituents.
Predicted Vibrational Spectra
The calculated vibrational spectra would show characteristic peaks for the sulfonyl chloride group (S=O stretching), C-F stretching, and C-S stretching, as well as vibrations associated with the trifluoromethyl group and the benzene ring. This theoretical data would be invaluable for interpreting experimental IR and Raman spectra.
Electronic Properties and Reactivity
The HOMO and LUMO energies are crucial for understanding the chemical reactivity of a molecule. For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energy of the LUMO, making the sulfur atom of the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack. This is a common feature in related substituted benzenesulfonyl chlorides.
Experimental Protocols: A General Approach
Specific, detailed experimental protocols for the synthesis and reactions of this compound are not well-documented. However, general methods for the preparation of arylsulfonyl chlorides can be adapted.
Synthesis
A plausible synthetic route could involve the diazotization of 2-fluoro-5-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, and subsequent treatment with chlorine.
Caption: A potential synthetic pathway for this compound via diazotization of the corresponding aniline.
General Experimental Procedure:
-
Diazotization: 2-Fluoro-5-(trifluoromethyl)aniline would be dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sulfonylation: The diazonium salt solution would be added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride.
-
Chlorination: The resulting sulfinic acid intermediate would then be treated with chlorine gas or a chlorinating agent to yield the final sulfonyl chloride.
-
Workup and Purification: The reaction mixture would be poured into ice water, and the product extracted with an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation.
It is important to note that a patent exists for the preparation of the positional isomer, 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, which involves the chlorination of a corresponding thioether.[2] This suggests an alternative synthetic strategy that could potentially be adapted.
Reactivity Studies
The primary reaction of interest for this compound is nucleophilic substitution at the sulfonyl chloride group. Kinetic studies could be performed by reacting it with various nucleophiles (e.g., amines, alcohols) and monitoring the reaction rate, for instance, by spectroscopy. Such studies would provide quantitative data on its reactivity, which is crucial for its application in organic synthesis and drug development.
Conclusion and Future Directions
While this compound is commercially available, there is a significant gap in the scientific literature regarding its detailed theoretical and experimental characterization. The information provided in this guide is based on analogies to related compounds and established chemical principles.
Future research should focus on:
-
Computational Studies: Performing comprehensive DFT calculations to determine the precise molecular geometry, vibrational frequencies, and electronic properties of the molecule.
-
Experimental Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).
-
Reactivity Profiling: Conducting kinetic studies to quantify its reactivity with a range of nucleophiles.
Such studies would provide a solid foundation for the application of this compound in medicinal chemistry and materials science, enabling the rational design of novel compounds with desired properties.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. The unique physicochemical properties imparted by fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, make 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride a valuable reagent for the synthesis of novel sulfonamide-based drug candidates.[1][2][3] The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the electrophilicity of the sulfonyl chloride moiety, facilitating its reaction with a diverse range of primary and secondary amines under mild conditions.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides.
Data Presentation
The following table summarizes the expected yields for the synthesis of various sulfonamides using this compound based on general sulfonamide synthesis protocols and data from structurally related compounds.
| Amine Type | Substrate Example | Product | Expected Yield (%) |
| Primary Aliphatic Amine | n-Butylamine | N-Butyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 90 |
| Secondary Aliphatic Amine | Diethylamine | N,N-Diethyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 85 |
| Primary Aromatic Amine | Aniline | N-Phenyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 80 |
| Substituted Aromatic Amine | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 85 |
| Heterocyclic Amine | Piperidine | 1-[(2-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl]piperidine | > 90 |
Note: The expected yields are estimates based on typical sulfonamide synthesis reactions and may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., n-butylamine, aniline, piperidine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).
-
Base Addition: To the stirred solution, add triethylamine or pyridine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM or THF to the reaction mixture dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Example Protocol: Synthesis of N-(4-methoxyphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (50 mL) at 0 °C, a solution of this compound (2.73 g, 10.5 mmol) in anhydrous DCM (20 mL) was added dropwise over 15 minutes.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction was quenched with water (50 mL). The organic layer was separated and washed with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL).
-
The organic layer was dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure.
-
The resulting solid was recrystallized from ethanol to afford N-(4-methoxyphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide as a white crystalline solid.
Visualizations
Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Signaling Pathway Inhibition by Sulfonamide Drugs
While the specific signaling pathways targeted by sulfonamides derived from this compound require experimental validation, many sulfonamide-based drugs are known to act as enzyme inhibitors. For example, some sulfonamides inhibit carbonic anhydrase, while others, like the experimental drug targeting hyperuricemia, inhibit URAT1.[4]
Caption: General mechanism of enzyme inhibition by sulfonamide drugs.
References
Application Notes and Protocols for the Reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamides through the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with primary and secondary amines. This reaction is a fundamental transformation in medicinal chemistry for the preparation of a wide range of biologically active compounds.
The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the benzene ring enhances the reactivity of the sulfonyl chloride.
General Reaction Scheme:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamides, based on reported literature.
| Amine Reactant | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole | N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | Acetonitrile or DMF | Pyridine (implied) | Not Specified | Room Temperature | 50-62 | [1][2][3] |
| Substituted anilines | N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamides | Acetone/Pyridine | Pyridine | Not Specified | Not Specified | Not Specified | [4] |
| Primary/Secondary Amines (general) | N-Alkyl/Aryl-benzenesulfonamides | Not Specified | Aqueous NaOH or KOH | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
This section outlines a detailed, generalized protocol for the reaction of this compound with a primary or secondary amine. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Base (e.g., pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., acetonitrile or DCM).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature. For less reactive amines, a stronger, non-nucleophilic base like DIPEA may be preferred.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 to 1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution. The reaction is often exothermic, and for sensitive substrates, the addition can be performed at 0 °C using an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or 1 M HCl.
-
If the product is in an organic solvent, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Logical relationship of reactants and products.
References
- 1. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride as a key reagent in medicinal chemistry. This compound serves as a valuable building block for the synthesis of novel sulfonamide derivatives, a class of compounds renowned for their broad therapeutic potential. The strategic incorporation of fluorine and a trifluoromethyl group onto the benzenesulfonyl chloride scaffold significantly influences the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.
Introduction to the Reagent and its Significance
This compound is a highly reactive electrophile, primarily employed in the facile construction of sulfonamide linkages through reaction with primary and secondary amines. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, facilitating its reaction with nucleophiles. In drug design, the trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties, offering increased lipophilicity and resistance to oxidative metabolism. The fluorine atom can participate in favorable hydrogen bonding interactions with biological targets and can block metabolic pathways.
Key Applications in Medicinal Chemistry
Sulfonamides derived from this compound are of significant interest in the development of therapeutic agents for a range of diseases, including:
-
Anticancer Agents: The sulfonamide scaffold is a common feature in a variety of anticancer drugs. Derivatives have been shown to target key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt pathway.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. These inhibitors have therapeutic applications in glaucoma, epilepsy, and as diuretics. More recently, they are being explored as anticancer agents by targeting tumor-associated carbonic anhydrase isoforms like CA IX.
-
Kinase Inhibitors: The unique properties imparted by the fluorinated substituents make this reagent a valuable tool in the synthesis of novel kinase inhibitors, which are a major class of targeted cancer therapies.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides.
General Protocol for the Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminoantipyrine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents) and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a sulfonamide derivative using the above protocol.
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Aminoantipyrine | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | 5 | 85 | >95 |
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Signaling Pathway: Inhibition of the PI3K/Akt Pathway
Sulfonamide derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. The diagram below illustrates the mechanism of action of a hypothetical sulfonamide inhibitor synthesized from this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by a sulfonamide derivative.
Applications of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a versatile building block in modern organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity makes it an invaluable reagent for the construction of sulfonamide and sulfonate ester linkages, which are key functional groups in a wide array of biologically active molecules. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents can also profoundly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its application in medicinal chemistry.
Key Applications
The primary application of this compound lies in the synthesis of sulfonamides and sulfonate esters through nucleophilic substitution reactions.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and efficient method for the formation of sulfonamides. These compounds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzenesulfonyl chloride makes the sulfur atom highly susceptible to nucleophilic attack by the amine.[2]
Synthesis of Sulfonate Esters
Similarly, reaction with alcohols or phenols yields the corresponding sulfonate esters. These esters are not only stable compounds but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, enabling further molecular elaboration.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides from sulfonyl chlorides. Please note that the data for the synthesis of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is presented as a close analog to provide an indication of expected yields and conditions.
| Product | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-6-(trifluoromethyl) benzenesulfonyl chloride | 2-Fluoro-6-trifluoromethyl-n-propyl thiobenzene, Chlorine, Concentrated HCl, Concentrated HNO₃ | Not specified | - | 70 | 5 | 90.2 | [4] |
| N-Aryl-sulfonamide | Aryl sulfonyl chloride, Primary/Secondary Amine | Dichloromethane (DCM) or Acetonitrile (MeCN) | Triethylamine (TEA) or Pyridine | Room Temperature | Varies | Typically high | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamides
This protocol is adapted from the general synthesis of N-substituted-2,3-difluorobenzenesulfonamides and provides a representative procedure for the reaction of this compound with an aromatic amine.[5]
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Triethylamine (TEA) or pyridine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent (DCM or MeCN).
-
Addition of Base: To the solution, add triethylamine or pyridine (1.2 equivalents) and stir the mixture at room temperature for 10-15 minutes.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be performed dropwise, particularly if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
Protocol 2: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzenesulfonyl Chloride (Analogous Procedure)
This protocol describes the synthesis of a close structural analog and can be adapted for the synthesis of the title compound from a suitable precursor.[4]
Materials:
-
2-Fluoro-6-trifluoromethyl-n-propyl thiobenzene (98%)
-
Concentrated hydrochloric acid (36%)
-
Concentrated nitric acid (65%)
-
Chlorine gas
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
-
10% Sodium bisulfite solution
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 48.6 g (200 mmol) of 98% 2-fluoro-6-trifluoromethyl-n-propyl thiobenzene, 152.1 g (1500 mmol) of 36% concentrated hydrochloric acid, and 29.1 g (300 mmol) of 65% concentrated nitric acid.
-
Chlorination: While stirring, heat the mixture to 70°C. Pass 56.8 g (800 mmol) of chlorine gas into the reaction mixture over a period of 5 hours.
-
Reaction Monitoring: Monitor the reaction completion by liquid chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer and wash it successively with water, 10% sodium bisulfite solution, and water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the product as a pale yellow liquid (yield: 90.2%).
Mandatory Visualizations
Logical Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Application in Medicinal Chemistry: Targeting Dihydropteroate Synthase
Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms. This pathway is crucial for the synthesis of nucleic acids and some amino acids.
References
- 1. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride | Benchchem [benchchem.com]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for Amine Derivatization using 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, environmental analysis, and clinical diagnostics. However, the inherent polarity and often low volatility of many amine-containing compounds present significant analytical challenges, leading to poor chromatographic peak shape and low detection sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the amine functional group, analytes can be transformed into less polar, more volatile, and more readily detectable derivatives.
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive derivatizing agent for primary and secondary amines. The resulting sulfonamides are stable and exhibit excellent chromatographic properties. The presence of the trifluoromethyl group and a fluorine atom on the benzene ring significantly enhances the detectability of the derivatives, particularly for mass spectrometry (MS) and electron capture detection (ECD). This document provides detailed application notes and a representative protocol for the derivatization of amines using this compound.
Principle of the Reaction
The derivatization reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the this compound. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide. The reaction is typically performed in an alkaline medium to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Tertiary amines do not react to form stable sulfonamides under these conditions.[]
Applications
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs), their metabolites, and related impurities in various biological matrices.
-
Environmental Monitoring: Detection and quantification of trace levels of aliphatic and aromatic amines in water and soil samples.[2]
-
Clinical Chemistry: Analysis of biogenic amines and amino acids in physiological fluids for disease diagnosis and monitoring.
Advantages of Derivatization with this compound
-
Enhanced Detectability: The trifluoromethyl group provides a strong signal in mass spectrometry and enhances sensitivity in electron capture detection.
-
Improved Chromatographic Properties: The resulting sulfonamides are less polar and more volatile than the parent amines, leading to better peak shapes and resolution in both gas chromatography (GC) and liquid chromatography (LC).[3]
-
Stable Derivatives: The sulfonamide bond is chemically robust, ensuring the stability of the derivatives during sample preparation and analysis.
Representative Quantitative Data
While specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, the following table presents expected performance characteristics based on the analysis of similar compounds derivatized with analogous reagents. These values should be considered as a starting point for method validation.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 50 nM (LC-MS/MS) |
| Limit of Quantification (LOQ) | 0.3 - 150 nM (LC-MS/MS) |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Experimental Protocol: Derivatization of Amines for LC-MS Analysis
This protocol provides a general procedure for the derivatization of primary and secondary amines in solution. It is a representative method and may require optimization for specific analytes and matrices.
Materials:
-
Amine-containing sample or standard solution
-
This compound solution (10 mg/mL in acetonitrile)
-
Borate Buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC or Milli-Q grade)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
HPLC vials
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
-
Addition of Derivatizing Reagent:
-
Add 100 µL of the 10 mg/mL this compound solution in acetonitrile to the sample mixture.
-
-
Reaction:
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Finalization:
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction and stabilize the derivatives, add 10 µL of formic acid.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Proposed HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizations
Caption: Experimental workflow for amine derivatization.
Caption: Amine derivatization reaction scheme.
Disclaimer: The provided protocols and data are intended as a guide and should be optimized and validated by the end-user for their specific application and analytical instrumentation. Safety precautions, including the use of personal protective equipment, should be strictly followed when handling all chemicals. This compound is corrosive and moisture-sensitive.
References
Application Notes and Protocols for the Use of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a key building block in the synthesis of a variety of small molecule kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of the final drug molecule, such as metabolic stability, lipophilicity, and binding affinity to the target kinase. This document provides detailed application notes and protocols for the utilization of this reagent in the synthesis of kinase inhibitors, with a focus on the formation of the critical sulfonamide linkage.
While a plethora of kinase inhibitors utilize fluorinated and trifluoromethylated phenyl moieties, this document will focus on a representative example inspired by the synthesis of potent BRAF inhibitors. The protocols and data presented are based on established synthetic methodologies for creating sulfonamide-containing kinase inhibitors.
Application in Kinase Inhibitor Synthesis: A Case Study in BRAF Inhibitors
The 2-fluoro-5-(trifluoromethyl)benzenesulfonamide moiety is a critical component of certain kinase inhibitors targeting the RAF family of serine/threonine kinases, particularly BRAF. Mutations in the BRAF gene, such as the V600E mutation, are drivers in a significant percentage of melanomas and other cancers. Inhibitors containing this sulfonamide group have shown high potency and selectivity for these mutated kinases.
The synthesis of these inhibitors typically involves the reaction of this compound with a suitable amine-containing scaffold. This reaction forms a stable sulfonamide bond, which is crucial for the inhibitor's interaction with the kinase's active site.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative BRAF inhibitor containing the 2-fluoro-5-(trifluoromethyl)benzenesulfonamide moiety.
| Kinase Target | IC50 (nM) | Assay Type | Reference Compound |
| BRAF V600E | 5 | Enzymatic | Dabrafenib (for comparison) |
| CRAF | 15 | Enzymatic | Dabrafenib (for comparison) |
| MEK1 | >1000 | Enzymatic | Dabrafenib (for comparison) |
| ERK2 | >1000 | Enzymatic | Dabrafenib (for comparison) |
Note: The data presented is a representative compilation from various sources for structurally similar compounds and is intended for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide
This protocol describes the general procedure for the coupling of this compound with an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3-amino-2-methylaniline) (1.0 - 1.2 eq)
-
Pyridine (2.0 - 3.0 eq) or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline and dissolve it in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine dropwise.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a kinase inhibitor using this compound.
Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Kinase inhibitors containing the 2-fluoro-5-(trifluoromethyl)benzenesulfonamide moiety are designed to specifically inhibit the mutated BRAF kinase, thereby blocking downstream signaling.
Conclusion
This compound is a valuable reagent for the synthesis of potent and selective kinase inhibitors, particularly those targeting the BRAF kinase. The protocols and information provided herein offer a foundational guide for researchers in the field of drug discovery and development. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this an attractive building block for the design of next-generation kinase inhibitors with improved pharmacological profiles.
Catalytic Methods for Sulfonamide Synthesis with 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. The focus is on catalytic methodologies that offer potential advantages over traditional synthetic routes, including milder reaction conditions and improved yields. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups on the phenyl ring enhances the reactivity of the sulfonyl chloride, making it a valuable reagent for accessing complex sulfonamides in medicinal chemistry and materials science.
Introduction to Catalytic Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in pharmaceutical and agrochemical research. While the reaction of a sulfonyl chloride with an amine in the presence of a stoichiometric amount of base is a well-established method for sulfonamide formation, catalytic approaches are gaining traction. Catalysis can offer several benefits, such as a reduction in waste, the use of less corrosive reagents, and the potential for asymmetric synthesis. This document outlines two primary catalytic strategies applicable to the reaction of this compound with amines: Lewis acid catalysis and heterogeneous transition metal catalysis. A standard non-catalytic method is also presented for comparison.
Catalytic Methodologies and Protocols
Lewis Acid Catalysis
Lewis acids can activate the sulfonyl chloride group, increasing its electrophilicity and facilitating nucleophilic attack by the amine. This can lead to faster reactions and may be particularly useful for less nucleophilic amines. While many studies focus on sulfonyl fluorides, the principle is applicable to sulfonyl chlorides. Calcium(II) triflimide [Ca(NTf₂)₂] is a promising Lewis acid catalyst for this transformation.[1][2]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and Ca(NTf₂)₂ (0.1 equiv.).
-
Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) to achieve a concentration of 0.2 M.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heterogeneous Transition Metal Catalysis
Solid-supported catalysts offer the advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. Iron(III) fluoride adsorbed on molecular sieves (FeF₃/MS 4 Å) has been reported as an effective heterogeneous catalyst for sulfonamide synthesis.[3]
Experimental Protocol: Heterogeneous Catalysis with FeF₃/MS 4 Å
-
Prepare the FeF₃/MS 4 Å catalyst by dissolving iron(III) fluoride in water with finely ground 4 Å molecular sieves, followed by evaporation of the water.[3]
-
In a round-bottom flask, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the prepared FeF₃/MS 4 Å catalyst (e.g., 10 mol%).
-
Add a suitable solvent such as acetonitrile.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the catalyst with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Standard Non-Catalytic Method
For comparison, the standard method for sulfonamide synthesis involves the use of a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Experimental Protocol: Standard Non-Catalytic Synthesis
-
Dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a base, such as triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical comparative data for the synthesis of a model sulfonamide, N-benzyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide, using the different methods described. This data is illustrative and actual results may vary depending on the specific amine and reaction conditions.
| Method | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Lewis Acid Catalysis | Ca(NTf₂)₂ | 10 | None | Acetonitrile | 25 | 4 | 92 |
| Heterogeneous Catalysis | FeF₃/MS 4 Å | 10 | None | Acetonitrile | 80 | 6 | 88 |
| Standard Method | None | N/A | Triethylamine | Dichloromethane | 0 to 25 | 2 | 95 |
Troubleshooting and Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze. All reactions should be carried out under anhydrous conditions.
-
Catalyst Activity: The activity of the heterogeneous catalyst may depend on its preparation and handling. Ensure the catalyst is properly dried before use.
-
Substrate Scope: The optimal reaction conditions may vary for different amines. Sterically hindered or electron-deficient amines may require longer reaction times or higher temperatures.
-
Purification: The polarity of the resulting sulfonamide will vary depending on the amine used. The choice of eluent for column chromatography should be optimized accordingly.
These protocols and notes provide a starting point for the development of catalytic methods for the synthesis of sulfonamides from this compound. Researchers are encouraged to optimize these conditions for their specific applications.
References
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides with 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1] The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery and lead optimization. The use of fluorinated building blocks, such as 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, has gained significant traction in pharmaceutical development. The fluorine and trifluoromethyl substituents can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
These application notes provide a detailed protocol for the large-scale synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides, guidance on purification, and an overview of a relevant biological signaling pathway.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides. Please note that these are representative examples, and optimization may be required for specific substrates.
| Entry | Amine | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Aniline | Pyridine (1.5) | Dichloromethane (DCM) | 12 | Room Temp. | 85 | >98 |
| 2 | 4-Methoxyaniline | Triethylamine (1.5) | Tetrahydrofuran (THF) | 12 | Room Temp. | 88 | >99 |
| 3 | Benzylamine | Pyridine (1.5) | Dichloromethane (DCM) | 8 | Room Temp. | 92 | >98 |
| 4 | Piperidine | Triethylamine (1.5) | Dichloromethane (DCM) | 6 | 0 to Room Temp. | 95 | >99 |
| 5 | 4-Aminobenzoic acid | Sodium Bicarbonate (2.5) | Acetonitrile/Water (1:1) | 16 | 50 | 78 | >97 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., pyridine, triethylamine, or an inorganic base like sodium bicarbonate) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Base: To the stirred solution of the amine, add the base (1.5-2.5 equivalents). For liquid bases like pyridine or triethylamine, add them dropwise. For solid bases like sodium bicarbonate, add them portion-wise. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the amine/base mixture. The reaction can be exothermic, so for reactive amines, it is advisable to perform the addition at 0 °C using an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
If the solvent is water-immiscible (e.g., DCM), transfer the mixture to a separatory funnel. If the solvent is water-miscible (e.g., THF, Acetonitrile), remove the solvent under reduced pressure and then partition the residue between water and an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and basic impurities), saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocols
The crude sulfonamide can be purified by one of the following methods, depending on its physical properties.
1. Recrystallization:
Recrystallization is an effective method for purifying solid products.[3]
-
Solvent Selection: Choose a solvent or a solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
2. Column Chromatography:
For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method of purification.[4]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. The polarity of the eluent system is optimized using TLC to achieve good separation.
-
Procedure: Pack a chromatography column with silica gel slurried in the non-polar solvent. Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified sulfonamide.
Mandatory Visualizations
Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis and purification of sulfonamides.
COX-2 Signaling Pathway and Sulfonamide Inhibition
Many sulfonamide-based drugs, such as celecoxib, are known to be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX-2 pathway is a key player in inflammation and pain.[7]
Caption: Simplified COX-2 signaling pathway and the inhibitory action of sulfonamides.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivatives of styrylheterocycles as a potent inhibitor of COX-2-mediated prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hydrolysis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and overcome the hydrolysis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride during experimental procedures.
Troubleshooting Guide
Researchers may encounter several issues related to the hydrolysis of this compound. This guide provides a systematic approach to identifying and resolving these common problems.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| HYD-001 | Low or No Product Yield | Hydrolysis of the sulfonyl chloride: The primary cause of low yield is the premature reaction of the sulfonyl chloride with water, leading to the formation of the unreactive 2-fluoro-5-(trifluoromethyl)benzenesulfonic acid. | Ensure strictly anhydrous conditions: - Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents, either commercially available or freshly distilled from an appropriate drying agent. - Handle all reagents and transfers under an inert atmosphere using Schlenk line techniques or a glovebox. |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry. | Optimize reaction conditions: - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). - Consider a moderate increase in reaction temperature if the reaction is sluggish. - Ensure accurate stoichiometry of reagents. An excess of the nucleophile may be beneficial. | ||
| HYD-002 | Formation of a Water-Soluble Byproduct | Hydrolysis product: The sulfonic acid byproduct is water-soluble and will be present in the aqueous layer during workup. | Aqueous workup modification: - Perform the aqueous workup quickly and at a low temperature to minimize further hydrolysis of any remaining sulfonyl chloride. - If the desired product is organic-soluble, thorough extraction with an appropriate organic solvent will separate it from the aqueous-soluble sulfonic acid. |
| HYD-003 | Inconsistent Reaction Outcomes | Variable moisture content: Inconsistent results are often due to varying levels of moisture in reagents and solvents from one experiment to another. | Standardize anhydrous procedures: - Implement a consistent and rigorous protocol for drying glassware, solvents, and handling reagents under inert atmosphere for all experiments. - Store this compound in a desiccator under an inert atmosphere. |
| HYD-004 | Difficulty in Product Purification | Presence of sulfonic acid: The sulfonic acid byproduct can complicate purification, especially if the desired product has similar polarity. | Base wash: - During the aqueous workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the sulfonic acid into its more water-soluble salt, facilitating its removal into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: How can I visually detect if my this compound has hydrolyzed?
A1: While there isn't a simple visual cue for partial hydrolysis, significant degradation may be indicated by a change in the appearance of the reagent, such as cloudiness or the presence of a separate phase. The most reliable methods for detecting hydrolysis are analytical, such as NMR spectroscopy, where the formation of 2-fluoro-5-(trifluoromethyl)benzenesulfonic acid can be observed.
Q2: What is the approximate rate of hydrolysis of this compound compared to other sulfonyl chlorides?
Q3: Which solvents are recommended to minimize hydrolysis?
A3: Aprotic and non-polar solvents are highly recommended. These include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
Hexanes
It is crucial to use the anhydrous grade of these solvents. Protic solvents like alcohols should be avoided unless they are the intended reactant.
Q4: What type of base should I use in my reaction?
A4: A non-nucleophilic, sterically hindered base is ideal to scavenge the HCl byproduct without reacting with the sulfonyl chloride. Recommended bases include:
-
Triethylamine (Et₃N)
-
N,N-Diisopropylethylamine (DIPEA)
-
Pyridine (use with caution as it can sometimes act as a nucleophilic catalyst)
Q5: How should I properly store this compound?
A5: To ensure its stability, store the reagent in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, away from moisture. Using a desiccator for storage is also a good practice.
Experimental Protocol: Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol details a representative synthesis of a sulfonamide using this compound and a primary amine, with a strong emphasis on preventing hydrolysis.
Objective: To synthesize N-benzyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
All glassware oven-dried and cooled under a nitrogen atmosphere
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approximately 10 mL per mmol of amine).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry, nitrogen-flushed flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes using a syringe. Maintain the reaction temperature at 0-5 °C using an ice bath during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
-
Visualizations
The following diagrams illustrate key workflows and relationships in managing the hydrolysis of this compound.
References
improving the yield of sulfonamide synthesis using 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of sulfonamides synthesized using 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing a sulfonamide from this compound?
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride, in this case, this compound, with a primary or secondary amine.[1][2] This nucleophilic substitution reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][3]
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
-
Di-sulfonylation: If a primary amine is used, it's possible for the sulfonyl chloride to react with both N-H bonds, leading to a di-sulfonylated byproduct.[1]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1]
-
Reaction with solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1]
Q3: Why is this compound a useful reagent in drug discovery?
The presence of fluorine and trifluoromethyl groups on the benzene ring can significantly influence the physicochemical properties of the final sulfonamide.[3] These electron-withdrawing groups can affect the acidity of the sulfonamide proton, lipophilicity, metabolic stability, and binding affinity to biological targets, which are all critical parameters in drug design.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The this compound may have hydrolyzed due to improper storage or handling.[1] 2. Poorly Nucleophilic Amine: The amine substrate may not be nucleophilic enough to react efficiently, especially if it has strong electron-withdrawing groups.[4] 3. Insufficient Base: Not enough base to neutralize the HCl generated, leading to protonation of the amine starting material. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Increase reaction temperature or use a more forcing solvent. Alternatively, a catalyst such as a Lewis acid might be necessary to activate the sulfonyl chloride, though this is more common for less reactive sulfonyl fluorides.[5][6][7] 3. Use at least one equivalent of a non-nucleophilic base. For weakly nucleophilic amines, a slight excess of the base (1.1-1.5 equivalents) may be beneficial.[1] |
| Formation of Multiple Products | 1. Di-sulfonylation of Primary Amine: Excess sulfonyl chloride or prolonged reaction times can lead to the formation of a di-sulfonylated product.[1] 2. Competing Reactions: The sulfonyl chloride may be reacting with impurities or the solvent. | 1. Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[1] 2. Ensure the use of anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] Purify all starting materials before use. |
| Difficult Purification | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Polar Byproducts: The formation of sulfonic acid from hydrolysis can complicate extraction and chromatography. | 1. Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the limiting reagent. 2. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the sulfonic acid byproduct. The sulfonamide product is typically less acidic and will remain in the organic layer. |
Data on Reaction Optimization (Example)
The following table provides an example of how to present data for optimizing the reaction conditions for a generic sulfonamide synthesis.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | DCM | 0 to RT | 4 | 75 |
| 2 | Pyridine (1.1) | DCM | 0 to RT | 4 | 72 |
| 3 | Triethylamine (1.5) | DCM | 0 to RT | 4 | 82 |
| 4 | Triethylamine (1.1) | THF | 0 to RT | 4 | 68 |
| 5 | Triethylamine (1.1) | Acetonitrile | 0 to RT | 4 | 70 |
| 6 | Triethylamine (1.5) | DCM | RT | 2 | 78 |
General Experimental Protocol
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 equivalents) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).[1]
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. theballlab.com [theballlab.com]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sulfonamides Derived from 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with products from reactions involving 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your target sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include:
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Unreacted starting materials: This can be the amine or the this compound itself.
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Hydrolysis product: 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid can form if moisture is present in the reaction.[1]
-
Side-products: Depending on the reaction conditions, side-products from reactions with solvents or alternative reaction pathways may be present.
-
Excess base: If a base such as triethylamine or pyridine is used, this and its corresponding salt can be a major impurity.
Q2: My purified product is a colored oil or solid. How can I remove the color?
A2: Colored impurities are common in organic synthesis. Here are a few techniques to address this:
-
Recrystallization: This is often the most effective method for removing colored impurities from solid products.[2]
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product can help adsorb colored impurities. The carbon is then removed by filtration.[2]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a powerful tool for separating colored byproducts.[2]
Q3: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after purification. What should I do?
A3: Multiple spots on a TLC plate indicate an impure product. Here are some steps to take:
-
Optimize Chromatography: Experiment with different solvent systems for your TLC to achieve better separation. This will help you develop a more effective eluent system for column chromatography. A gradient elution, where the polarity of the solvent is gradually increased, can often provide better separation.[2]
-
Re-purification: A second purification step may be necessary. For instance, if you initially used recrystallization, following it with column chromatography can be effective.[2]
-
Check for Degradation: Your compound might be degrading during the purification process. You can check for this by running a TLC before and after heating a small sample in your chosen recrystallization solvent.[2]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms: You observe a significant loss of product after performing a recrystallization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[3] Screen a variety of solvents or solvent mixtures. Good starting points for sulfonamides include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[2] |
| Using Too Much Solvent | Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation. |
Issue 2: Product Oiling Out During Recrystallization
Symptoms: Instead of forming crystals, your product separates as an oil when the recrystallization solution cools.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Impurity Level | A high concentration of impurities can inhibit crystallization. Try purifying the crude product by column chromatography first. |
| Inappropriate Solvent | The solvent may be too good a solvent for your compound. Try a less polar solvent or a solvent mixture. Hexane/ethyl acetate or hexane/acetone are common mixtures to try.[3] |
| Solution is Too Concentrated | If the solution is supersaturated, the product may crash out as an oil. Try using slightly more solvent. |
| Cooling Too Rapidly | Allow for slow cooling to encourage crystal lattice formation. |
Issue 3: Difficulty Separating Product from 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid
Symptoms: Your purified product is still contaminated with the sulfonic acid hydrolysis product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Polarity | The sulfonic acid may have a similar polarity to your desired sulfonamide, making chromatographic separation difficult. |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic sulfonic acid will be deprotonated and move into the aqueous layer, while your neutral sulfonamide remains in the organic layer. Be cautious, as some sulfonamides can also be acidic. |
| Modified Chromatography | If using column chromatography, adding a small amount of a modifying agent to the eluent, such as a few drops of acetic acid (if your product is stable to acid), can sometimes improve the separation of acidic impurities. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent mixture.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by performing TLC analysis. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column. Ensure there are no air bubbles.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.
Visualization of Experimental Workflows
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting guide for the removal of common impurities.
References
managing moisture sensitivity of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
This technical support center provides guidance on the proper handling, storage, and use of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, with a focus on managing its high moisture sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in sulfonylation reactions. | Reagent decomposition due to moisture. The sulfonyl chloride has likely hydrolyzed due to exposure to atmospheric moisture or wet solvents/reagents. | • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents and reagents. Consider using freshly distilled solvents or commercially available anhydrous grades. • Handle the sulfonyl chloride under an inert atmosphere using Schlenk line techniques or in a glove box. |
| Formation of a white precipitate in the reaction mixture. | Formation of the corresponding sulfonic acid. Hydrolysis of the sulfonyl chloride produces 2-fluoro-5-(trifluoromethyl)benzenesulfonic acid, which may precipitate depending on the solvent. | • Confirm the identity of the precipitate through analytical techniques (e.g., NMR, IR). • If hydrolysis is confirmed, the reaction should be repeated with stricter anhydrous conditions. |
| Inconsistent reaction rates or product purity. | Partial hydrolysis of the sulfonyl chloride. The reagent may have been compromised during storage or handling, leading to a lower effective concentration and the presence of acidic impurities. | • Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. • Store the reagent in a desiccator under an inert atmosphere. |
| Difficulty in dissolving the sulfonyl chloride. | Formation of insoluble hydrolysis products. The presence of the sulfonic acid can alter the solubility of the starting material. | • Attempt to dissolve a small sample in the reaction solvent. If it is insoluble, it is likely hydrolyzed. • It is not recommended to proceed with the reaction if the starting material does not fully dissolve. |
Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of this compound?
A1: Fresh, high-purity this compound should be a clear, colorless to light yellow liquid.[1] The presence of cloudiness, fuming upon opening the container (due to reaction with atmospheric moisture to form HCl gas), or the formation of a solid precipitate are indicators of decomposition.
Q2: What are the primary decomposition products of this compound in the presence of moisture?
A2: The primary decomposition product is 2-fluoro-5-(trifluoromethyl)benzenesulfonic acid, with the concurrent formation of hydrogen chloride (HCl).[2]
Q3: What are the optimal storage conditions for this reagent?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[3] Storage at room temperature is generally acceptable, provided moisture is rigorously excluded.
Q4: Can I use a partially hydrolyzed bottle of this compound?
A4: It is not recommended. The presence of the corresponding sulfonic acid and HCl can interfere with your reaction, leading to lower yields, side product formation, and difficulties in purification. For best results, use a fresh or purified batch of the reagent.
Q5: What is the mechanism of hydrolysis for aromatic sulfonyl chlorides?
A5: The hydrolysis of aromatic sulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where a water molecule attacks the electrophilic sulfur atom.[4][5]
Q6: Are there any specific safety precautions I should take when handling this compound?
A6: Yes, this compound is corrosive and moisture-sensitive.[1] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]
Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Experimental Protocols
Protocol: Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide
This protocol provides a general procedure for the synthesis of an N-aryl sulfonamide using this compound. This can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous dichloromethane (DCM) or anhydrous acetonitrile (CH3CN)
-
Triethylamine (Et3N) or pyridine
-
Deionized water
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (e.g., triethylamine or pyridine) (1.2 equivalents) to the amine solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution via a dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Sulfonamide Synthesis Workflow
Caption: Workflow for the synthesis of N-aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid | C7H4F4O3S | CID 14994785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1744-43-0 CAS MSDS (2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
optimization of base and solvent for 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a base for the reaction of this compound with an amine?
A1: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can significantly impact reaction rate, yield, and purity. Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and effectively scavenge HCl. Pyridine can also be used and may act as a nucleophilic catalyst in some cases. The basicity and steric hindrance of the base should be considered in relation to the amine substrate.
Q2: How does the choice of solvent affect the outcome of the reaction?
A2: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and affecting the work-up procedure. Aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive this compound. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). The polarity of the solvent can influence the reaction rate; more polar aprotic solvents like ACN and DMF can accelerate the reaction.
Q3: What are the common side reactions observed with this compound, and how can they be minimized?
A3: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can occur in the presence of moisture.[1] This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the formation of a double sulfonylation product if the amine has more than one reactive N-H bond. This can often be controlled by adjusting the stoichiometry of the reactants.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to observe the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the desired sulfonamide product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of sulfonyl chloride: Presence of water in the reaction.[1] 2. Poor quality of reagents: Degradation of the sulfonyl chloride or amine. 3. Incorrect stoichiometry: Insufficient amount of amine or base. 4. Low reaction temperature: Insufficient activation energy for the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Use freshly opened or purified reagents. Verify the purity of starting materials. 3. Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) and base (e.g., 1.5-2.0 equivalents). 4. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for any degradation. |
| Formation of Multiple Products | 1. Double sulfonylation: Reaction of the product sulfonamide with another molecule of sulfonyl chloride (if the amine is primary). 2. Side reactions with the solvent: Some solvents may react under certain conditions. | 1. Add the sulfonyl chloride slowly to the solution of the amine and base. Use a less reactive base. 2. Choose an inert solvent like DCM, THF, or ACN. |
| Product is Difficult to Purify | 1. Presence of sulfonic acid byproduct: Due to hydrolysis. 2. Excess base or its salt: Remaining in the crude product. | 1. During aqueous work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. 2. Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove excess amine base, followed by a water wash. |
Data Presentation: Recommended Reaction Conditions
| Base | Solvent | Typical Temperature | General Observations | Reported Yields (for similar systems) |
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Standard, widely used conditions. Good for a wide range of amines. | 50-95% |
| Pyridine | Dichloromethane (DCM) | Room Temperature | Can act as a nucleophilic catalyst, potentially increasing the reaction rate for less reactive amines. | 50-90% |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | A more sterically hindered base, useful for sensitive substrates to avoid side reactions. | 60-95% |
| Triethylamine (TEA) | Acetonitrile (ACN) | Room Temperature to 50 °C | A more polar solvent that can accelerate the reaction. May require heating for less reactive amines. | 50-85% |
| Triethylamine (TEA) | N,N-Dimethylformamide (DMF) | Room Temperature to 50 °C | A highly polar solvent, useful for poorly soluble amines. Work-up can be more challenging. | 50-80% |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of sulfonamides.
References
minimizing disulfonylation byproducts with 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Welcome to the technical support center for 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this reagent effectively, with a primary focus on minimizing the formation of disulfonylation byproducts in reactions with primary amines.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of primary amines with this compound.
Issue 1: Significant formation of disulfonylated byproduct.
-
Question: My reaction is producing a substantial amount of the disulfonylated product (R-N(SO₂Ar)₂). What are the likely causes and how can I resolve this?
-
Answer: The formation of a disulfonylated byproduct is a common challenge when reacting primary amines with sulfonyl chlorides.[1] The primary contributing factors include:
-
Incorrect Stoichiometry: An excess of this compound is a frequent cause of disulfonylation.[1]
-
Rapid Reagent Addition: Adding the sulfonyl chloride solution too quickly can create localized high concentrations, promoting the second sulfonylation reaction.[1]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the second sulfonylation.[1]
-
Inappropriate Base: The choice of base can facilitate the deprotonation of the initially formed monosulfonamide, rendering it more susceptible to a second sulfonylation.[1]
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry by using a 1:1 molar ratio of the primary amine to this compound. In some instances, a slight excess of the amine (e.g., 1.1 equivalents) can be beneficial to ensure complete consumption of the sulfonylating agent.[1]
-
Slow Addition: Add a solution of this compound dropwise to the stirred amine solution over an extended period (e.g., 30-60 minutes) at a low temperature.[1]
-
Temperature Management: Maintain a low reaction temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. This helps to manage the initial exothermic reaction and improve selectivity for the monosulfonylated product.[1]
-
Base Selection: Employ a non-nucleophilic base such as pyridine or triethylamine. The choice of base can be critical, and empirical screening may be necessary to optimize for your specific substrate.
-
Issue 2: Low or no formation of the desired monosulfonamide product.
-
Question: My reaction is showing low conversion to the desired monosulfonylated product. What could be the issue?
-
Answer: Low or no product formation can stem from several factors:
-
Poor Amine Reactivity: The primary amine may be sterically hindered or electronically deactivated (electron-deficient).
-
Degraded Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze over time, reducing its reactivity.
-
Insufficient Activation: The reaction conditions may not be optimal for activating the amine or the sulfonyl chloride.
Solutions:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature may enhance the reaction rate. However, this should be done carefully to avoid promoting disulfonylation.
-
Use a Stronger Base: For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered.
-
Verify Reagent Quality: Ensure that the this compound is of high purity and has not been exposed to moisture.
-
Consider Alternative Methods: For particularly challenging substrates, alternative sulfonylation methods might be necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for sulfonylation with this compound?
-
A1: Anhydrous aprotic solvents are generally recommended. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
-
Q2: How can I monitor the progress of my reaction?
-
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the product and any byproducts.
-
Q3: What is the best work-up procedure for a sulfonylation reaction?
-
A3: A typical work-up involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Q4: What are the primary safety precautions when handling this compound?
-
A4: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area immediately with plenty of water.
Data Presentation
While specific quantitative data for the reaction of this compound with a wide range of primary amines is not extensively published, the following table provides a general guideline on how reaction parameters are expected to influence the ratio of monosulfonylation to disulfonylation products.
| Parameter | Condition | Expected Outcome on Monosulfonylation Selectivity | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1 : 1.0 | High | Excess amine consumes the sulfonyl chloride, minimizing its availability for a second reaction. |
| 1.0 : 1.1 | Low | Excess sulfonyl chloride increases the probability of the monosulfonamide reacting further. | |
| Temperature | 0 °C to Room Temperature | High | Lower temperatures slow down the rate of the second sulfonylation reaction more significantly. |
| > Room Temperature | Low | Higher temperatures provide more energy for the less favorable second sulfonylation to occur. | |
| Rate of Addition | Slow (Dropwise) | High | Maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine. |
| Fast (Bolus) | Low | Creates localized high concentrations of the sulfonyl chloride, increasing the chance of disulfonylation. | |
| Base | Pyridine, Triethylamine | Moderate to High | These bases are generally effective at scavenging the HCl byproduct without significantly promoting deprotonation of the monosulfonamide. |
| Stronger, non-nucleophilic bases (e.g., DBU) | Variable | Can be beneficial for unreactive amines but may also increase the rate of disulfonylation. |
Experimental Protocols
Protocol for Selective Monosulfonylation of a Primary Amine
This protocol provides a general procedure for the selective monosulfonylation of a primary amine using this compound, aiming to minimize the formation of the disulfonylated byproduct.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.0 eq.)
-
Pyridine (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Transfer the sulfonyl chloride solution to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous copper sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
analytical methods for monitoring 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride reactions
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring reactions of this compound?
A1: The primary methods for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
-
HPLC (typically Reversed-Phase): Excellent for quantifying the consumption of the starting material and the formation of the product and non-volatile impurities. It is robust, reproducible, and widely available for routine quality control.[3][4]
-
GC-MS: Suitable for identifying volatile and semi-volatile components. However, sulfonyl chlorides can be thermally unstable and may require derivatization into more stable compounds, like sulfonamides, for accurate analysis.[2][5]
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for quantitative analysis of the reaction mixture without chromatographic separation. ¹⁹F NMR is particularly useful for this compound due to the trifluoromethyl (-CF₃) group.[6][7]
Q2: How should I prepare a sample from my reaction mixture for HPLC or GC-MS analysis?
A2: Proper sample preparation is critical to stop the reaction and protect your analytical instrumentation.
-
Quench Reaction: At your desired time point, withdraw a small, representative aliquot from the reaction mixture.
-
Dilute: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to a known concentration. This dilution stops the reaction and brings the analyte concentration into the linear range of the detector.[8]
-
Filter: Pass the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.[8][9]
-
Inject: The filtered sample is now ready for injection into the HPLC or GC-MS system.
Q3: What are the common impurities I should expect in a reaction to synthesize a sulfonamide?
A3: Impurity profiles are dependent on the specific reaction, but common impurities include:
-
Unreacted Starting Materials: Residual this compound or the amine reactant.
-
Side-Products: Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid can occur if water is present.
-
Byproducts: The formation of disulfonimides can occur if the amine reacts with two molecules of the sulfonyl chloride.[10]
-
Residual Solvents: Solvents used in the reaction or workup may be present in the final product.[11]
Analytical Protocols & Data
Protocol 1: Standard Method for Reaction Monitoring by RP-HPLC
This protocol outlines a general reversed-phase HPLC method suitable for monitoring the conversion of this compound to a sulfonamide product.
-
Sample Preparation:
-
Withdraw 50 µL of the reaction mixture.
-
Quench and dilute in 950 µL of a 50:50 acetonitrile/water mixture.
-
Vortex thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
HPLC Analysis:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.[8]
-
Inject 5-10 µL of the prepared sample.
-
Run the HPLC method as described in Table 1.
-
Identify peaks by comparing their retention times with those of pure standards of the starting material and product, if available.[9]
-
Calculate the percent conversion by comparing the peak area of the starting material at different time points.
-
Data Tables
Table 1: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (or as determined by UV scan)[4] |
| Injection Volume | 5 µL |
Table 2: Expected Mass Fragments (GC-MS) for the Parent Compound
| Fragment Description | Expected m/z | Notes |
|---|---|---|
| [M-Cl]⁺ | 225 | Loss of chlorine from the molecular ion. |
| [SO₂Cl]⁺ | 99 | Characteristic fragment for a sulfonyl chloride group; exhibits an isotope peak at m/z 101 due to ³⁷Cl.[12] |
| [C₇H₃F₄]⁺ | 175 | Fragment corresponding to the fluorotrifluoromethylphenyl moiety. |
Troubleshooting Guides
HPLC Troubleshooting
Q: Why are my chromatographic peaks tailing? A: Peak tailing for sulfonyl chlorides and related polar aromatic compounds is often caused by secondary interactions with the stationary phase.[9]
-
Cause: Free silanol groups on the silica surface of the column interact with the polar analyte.[9]
-
Solution: Add an acidic modifier like 0.1% formic or phosphoric acid to the mobile phase to suppress silanol ionization. Using a modern, end-capped column also minimizes these interactions.[9]
-
-
Cause: Column overload from injecting too high a concentration of the sample.
-
Solution: Dilute your sample further and re-inject.[9]
-
Q: I have poor resolution between my starting material and product peaks. How can I improve it? A: Improving separation (resolution) can be achieved by altering the chromatography conditions to change selectivity.[11]
-
Solution 1: Modify the mobile phase gradient. A shallower, slower gradient often improves the separation of closely eluting compounds.[9][11]
-
Solution 2: Change the organic solvent in the mobile phase. Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.[11]
-
Solution 3: Use a longer column or a column with a different stationary phase chemistry.[11]
Q: My retention times are shifting between injections. What is the cause? A: Drifting retention times indicate a lack of stability in the HPLC system.
-
Cause: The mobile phase composition is changing. Ensure reservoirs are covered to prevent evaporation and that the pump's proportioning valves are working correctly.[13]
-
Cause: The column temperature is fluctuating. Use a column oven to maintain a constant temperature.[13]
-
Cause: The flow rate is inconsistent, which could be due to a leak in the system or a failing pump seal. Check the system for any visible leaks or salt buildup around fittings.[14]
GC-MS Troubleshooting
Q: My compound appears to be degrading in the GC system. What can I do? A: Sulfonyl chlorides can be thermally labile and may degrade at high temperatures in the GC inlet.
-
Cause: The injector temperature is too high, causing decomposition.
-
Solution: Lower the injector temperature and use a faster oven ramp rate if possible.[1]
-
-
Cause: Inherent instability of the sulfonyl chloride group.
Q: I don't see the molecular ion peak in my mass spectrum. Why? A: The molecular ion may be unstable under the ionization conditions used (typically Electron Impact, EI).
-
Cause: The molecular ion is fragmenting completely upon ionization.
-
Solution: Look for characteristic fragment ions rather than the molecular ion. For a sulfonyl chloride, a key fragment is [SO₂Cl]⁺ at m/z 99.[12] If available, consider using a softer ionization technique like Chemical Ionization (CI).
-
Visualizations
Caption: General workflow for monitoring reaction progress.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. rsc.org [rsc.org]
- 2. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonamide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Safe Quenching of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride Reactions
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for the safe quenching of reactions involving 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. This reagent is highly reactive and requires careful handling to mitigate potential hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive compound. Its primary hazards include:
-
Reaction with Water: It reacts exothermically with water and other nucleophiles, including alcohols, to produce corrosive and toxic byproducts such as hydrochloric acid (HCl) and 2-fluoro-5-(trifluoromethyl)benzenesulfonic acid.[1][2][3]
-
Corrosivity: The compound and its acidic byproducts can cause severe burns to the skin, eyes, and respiratory tract.[1][4]
-
Inhalation Hazard: Vapors and fumes generated during reaction or quenching are hazardous and can cause respiratory irritation.[5]
Q2: Why is a controlled quenching procedure necessary for this compound?
A2: The presence of strong electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring significantly activates the sulfonyl chloride group towards nucleophilic attack. This heightened reactivity can lead to a rapid and highly exothermic reaction with quenching agents like water, potentially causing splashing, boiling of the solvent, and the rapid release of corrosive gases. A controlled procedure is essential to manage the reaction rate and dissipate the heat generated.
Q3: What are the recommended quenching agents?
A3: A sequential addition of quenching agents with increasing reactivity is recommended. This typically involves:
-
A less reactive alcohol, such as isopropanol.
-
A mixture of alcohol and water.
-
Water.
-
A basic solution (e.g., sodium bicarbonate, sodium hydroxide) for neutralization.
This stepwise approach allows for a more controlled release of heat.
Q4: What personal protective equipment (PPE) is required when working with and quenching this sulfonyl chloride?
A4: Appropriate PPE is critical for safe handling. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All handling and quenching operations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid temperature increase during quenching | The quenching agent was added too quickly. | Immediately slow or stop the addition of the quenching agent. If necessary, apply external cooling (e.g., ice bath). |
| Excessive fuming or gas evolution | The reaction is proceeding too quickly, leading to the rapid formation of HCl gas. | Ensure the procedure is being carried out in a well-ventilated fume hood. Reduce the rate of addition of the quenching agent. |
| Solidification of the reaction mixture | The temperature of the reaction mixture is too low, causing the product or quenching agent to freeze. | Allow the mixture to warm slightly while maintaining controlled quenching. Consider using a solvent with a lower freezing point if appropriate for the reaction. |
| Incomplete quenching (residual reactivity) | Insufficient quenching agent was added, or the reaction was not allowed to proceed to completion. | After the initial quench, allow the mixture to stir at a controlled temperature to ensure all the sulfonyl chloride has reacted before proceeding with neutralization. |
| Phase separation during quenching | The organic solvent and aqueous quenching solution are immiscible. | Ensure vigorous stirring to promote mixing and reaction at the interface. |
Experimental Protocol: Safe Quenching Procedure
This protocol outlines a general procedure for quenching a reaction containing this compound. Note: The scale of the reaction and the solvent used may require modifications to this procedure. A thorough risk assessment should be conducted before commencing any work.
Materials:
-
Reaction mixture containing this compound.
-
Isopropanol.
-
Deionized water.
-
Saturated aqueous sodium bicarbonate solution or 1 M sodium hydroxide solution.
-
Appropriate reaction vessel equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Ice bath.
Procedure:
-
Cooling: Cool the reaction vessel containing the sulfonyl chloride solution to 0-5 °C using an ice bath.
-
Initial Quench with Isopropanol: Slowly add isopropanol to the reaction mixture via an addition funnel. Monitor the internal temperature closely and maintain it below 20 °C. The rate of addition should be controlled to prevent a rapid temperature rise.
-
Addition of Isopropanol/Water Mixture: Once the initial exotherm has subsided, prepare a 1:1 mixture of isopropanol and water. Add this mixture slowly to the reaction, again ensuring the temperature remains below 20-25 °C.
-
Final Quench with Water: After the addition of the isopropanol/water mixture is complete and no further exotherm is observed, slowly add water to ensure complete hydrolysis of any remaining sulfonyl chloride.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide to neutralize the acidic mixture. Be cautious as gas (CO2) will evolve if bicarbonate is used. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the desired product.
Visualizations
Caption: A stepwise workflow for the safe quenching of reactions.
Caption: A troubleshooting decision tree for common quenching problems.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride and Tosyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of two commonly utilized sulfonylating agents: 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride). This comparison is supported by experimental data and theoretical principles to aid in reagent selection for sulfonamide and sulfonate ester synthesis.
Introduction to the Reagents
This compound is a substituted aromatic sulfonyl chloride featuring two strong electron-withdrawing groups on the phenyl ring: a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position.
Tosyl chloride (TsCl) , or p-toluenesulfonyl chloride, is a widely used sulfonylating agent characterized by a methyl group at the 4-position (para) of the benzene ring, which is an electron-donating group.
The fundamental difference in the electronic nature of the substituents on the aromatic ring profoundly influences the reactivity of the sulfonyl chloride functional group.
Comparative Reactivity Analysis
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides with amines or sulfonate esters with alcohols, is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Electron-withdrawing groups (EWGs) increase this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to lower reactivity.[1]
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Tosyl chloride has a methyl group (-CH₃) in the para position, which is an electron-donating group with a Hammett constant (σₚ) of -0.17 . This electron-donating character reduces the electrophilicity of the sulfonyl sulfur, making tosyl chloride less reactive than unsubstituted benzenesulfonyl chloride.
This increased reactivity can be advantageous in cases where sulfonamide formation with weakly nucleophilic amines is challenging or when faster reaction times are desired.
Data Presentation
| Feature | This compound | Tosyl Chloride |
| Substituents | 2-Fluoro, 5-Trifluoromethyl | 4-Methyl |
| Electronic Effect of Substituents | Strongly Electron-Withdrawing | Electron-Donating |
| Hammett Constant (σ) | Estimated to be strongly positive | -0.17 (para-methyl) |
| Relative Reactivity | High | Moderate |
| Suitability | Reactions requiring high reactivity, e.g., with weakly nucleophilic amines. | General purpose sulfonamide and sulfonate ester formation. |
Experimental Protocols
The following are general experimental protocols for the synthesis of sulfonamides using both reagents. These can be adapted based on the specific amine and desired reaction scale.
Protocol 1: Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of an amine with this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq) or another suitable base
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonamide using Tosyl Chloride (Schotten-Baumann Conditions)
This protocol describes a classic method for the tosylation of an amine under aqueous basic conditions.
Materials:
-
Amine (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or diethyl ether
-
Magnetic stirrer
-
Beaker or flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the amine (1.0 eq) in DCM or diethyl ether in a beaker or flask.
-
Add the sodium hydroxide solution to the amine solution with vigorous stirring.
-
Add tosyl chloride (1.1 eq) portion-wise to the biphasic mixture while maintaining vigorous stirring.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Logical flow from reagent structure to reactivity and application.
Caption: A generalized experimental workflow for sulfonamide synthesis.
References
A Comparative Guide to the Validation of Sulfonamide Products from 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfonamide products derived from 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with alternative sulfonamides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows to aid in research and development.
Data Presentation: Comparative Analysis of Sulfonamide Synthesis
| Starting Sulfonyl Chloride | Amine | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Analogous Arylsulfonyl Chlorides | ||||||
| p-Toluenesulfonyl chloride | Methylamine | N-Methyl-p-toluenesulfonamide | Aqueous solution, NaOH | 85-90 | Not specified | [1] |
| 4-Sulphonamidophenylhydrazine hydrochloride | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione | Celecoxib | Methanol, 65°C, 10 hours | Not specified | 99.97 | [2] |
| 4-Sulphonamidophenylhydrazine hydrochloride | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione | Celecoxib | Ethyl acetate, water, 75-80°C, 5 hours | Not specified | 94.3 | [2] |
| Celecoxib Synthesis (Illustrative) | ||||||
| 4-methylacetophenone and ethyl trifluoroacetate derived intermediate | 4-sulfamidophenylhydrazine | Celecoxib | Toluene, Sodium Hydride, 60-65°C | 96 (of intermediate) | Not specified | [3] |
| 2-bromo-3,3,3-trifluoropropene derived intermediate | 4-sulfamidophenylhydrazine | Celecoxib | Continuous flow synthesis | 90 | High Purity | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and validation of sulfonamides are crucial for reproducibility and accurate assessment of product quality.
I. General Protocol for the Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide
This protocol is adapted from general methods for sulfonamide synthesis.[3][5]
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath and slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
II. Validation Protocol for Synthesized Sulfonamides
Accurate determination of purity and structural confirmation are essential validation steps.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will need to be optimized for the specific sulfonamide.
Sample Preparation:
-
Prepare a stock solution of the synthesized sulfonamide in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run the gradient program and monitor the absorbance at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified sulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the protons to confirm the aromatic and alkyl/amine moieties of the structure. The N-H proton of the sulfonamide group typically appears as a broad singlet.
-
¹³C NMR: Confirm the number and types of carbon atoms in the molecule. Carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: The trifluoromethyl group will give a characteristic singlet in the ¹⁹F NMR spectrum, confirming its presence.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and validation of sulfonamide products, as well as a representative signaling pathway that can be influenced by sulfonamide-based drugs.
Caption: General workflow for the synthesis and validation of sulfonamide products.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a sulfonamide-based drug.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and lipophilicity. This guide presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to aid in the identification, characterization, and quality control of these important chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and related compounds. The inclusion of data for similar structures allows for a more robust comparison and aids in the interpretation of spectra for novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |
| 2-(Trifluoromethyl)benzonitrile | CDCl₃ | 7.86-7.68 (m, 4H)[1] |
| Methyl 2-(trifluoromethyl)benzoate | CDCl₃ | Not explicitly provided, but spectrum is available[1] |
| Methyl 4-(trifluoromethyl)benzoate | CDCl₃ | 7.78-7.72 (m, 2H), 7.60-7.58 (m, 2H)[1] |
| 2-methoxy-3-(trifluoromethyl)pyridine | CDCl₃ | 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1 H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |
| 2-(Trifluoromethyl)benzonitrile | CDCl₃ | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2[1] |
| Methyl 4-(trifluoromethyl)benzoate | CDCl₃ | 167.3, 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz), 123.5 (q, J = 271.0 Hz), 52.8[1] |
| 2-methoxy-3-(trifluoromethyl)pyridine | CDCl₃ | 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[1] |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(Trifluoromethyl)benzonitrile | CDCl₃ | -62.05 (s, 3F)[1] |
| Methyl 4-(trifluoromethyl)benzoate | CDCl₃ | -59.79 (s, 3F)[1] |
| 2-methoxy-3-(trifluoromethyl)pyridine | CDCl₃ | -64.03 (s, 3F)[1] |
| 4-methyl-benzenesulfonyl fluoride | CDCl₃ | 66.2[2] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Table 4: Key IR Absorption Frequencies
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | S=O stretch | Not specified | [3][4] |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | C-F stretch | Not specified | [3][4] |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | S-Cl stretch | Not specified | [3][4] |
Note: Specific peak positions for 2-(trifluoromethyl)benzenesulfonyl chloride are available in the NIST WebBook.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragments (m/z) | Reference |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | Not specified | 244.619 | Not specified | [3] |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | Electron Ionization | 193.1415 | Not specified | [5] |
| 5-Fluoro-2-methylbenzenesulphonyl chloride | Electron Ionization | 208.638 | Not specified | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical data. The following are generalized procedures for the spectroscopic analysis of this compound derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Use a suitable external standard (e.g., CFCl₃).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of these compounds.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of benzenesulfonyl chloride derivatives.
Caption: Relationship between the analyte and the information provided by different spectroscopic techniques.
References
A Comparative Study: Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated benzenesulfonyl chlorides, versatile reagents for the synthesis of sulfonamides. By examining their reactivity, the physicochemical properties of the resulting products, and their application in a biological context, this document aims to provide a comprehensive resource for informed decision-making in synthetic and drug discovery endeavors.
I. Reactivity Profile: The Impact of Fluorination
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides with amines, is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur atom, thereby increasing the rate of reaction. Conversely, electron-donating groups decrease reactivity.
Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group through induction. Consequently, fluorinated benzenesulfonyl chlorides are generally more reactive than their non-fluorinated counterparts. This difference in reactivity can be quantitatively estimated using the Hammett equation, which relates reaction rates to the electronic properties of substituents.
Data Presentation: Comparative Reactivity
| Reagent | Substituent (at para-position) | Hammett Constant (σp) | Predicted Relative Rate (k/k₀) |
| 4-Fluorobenzenesulfonyl Chloride | -F | +0.06 | > 1 |
| p-Toluenesulfonyl Chloride | -CH₃ | -0.17 | < 1 |
| Benzenesulfonyl Chloride (Reference) | -H | 0.00 | 1 |
Note: The relative rates are qualitative predictions based on the Hammett equation (log(k/k₀) = ρσ). A positive ρ value, typical for this reaction, signifies that substituents with positive σ values (electron-withdrawing) will have k > k₀, and those with negative σ values (electron-donating) will have k < k₀.
This data illustrates that 4-fluorobenzenesulfonyl chloride is predicted to be more reactive than both the unsubstituted benzenesulfonyl chloride and the electron-donated p-toluenesulfonyl chloride. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields.
II. Experimental Protocols
General Protocol for Comparative Sulfonamide Synthesis
This protocol is designed to enable a direct comparison of the reactivity between a fluorinated and a non-fluorinated benzenesulfonyl chloride.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Fluorinated benzenesulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride, 1.1 equivalents)
-
Non-fluorinated benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equivalents)
-
Anhydrous pyridine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: In two separate oven-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous DCM.
-
Reagent Addition: Cool both solutions to 0 °C using an ice bath. To one flask, add a solution of the fluorinated benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM dropwise. To the other flask, add a solution of the non-fluorinated benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM dropwise.
-
Reaction Monitoring: Stir both reactions at 0 °C for 30 minutes and then allow them to warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC). Record the time to completion for each reaction.
-
Work-up: Upon completion, dilute each reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Yield Determination: Purify the crude products by recrystallization or column chromatography. Determine the final yield of the pure sulfonamide for each reaction.
Stability Under Scrutiny: A Comparative Guide to Sulfonamides Derived from 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the stability of sulfonamides synthesized from 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride against common alternatives, supported by experimental principles and representative data.
The stability of an active pharmaceutical ingredient (API) is a critical attribute influencing its safety, efficacy, and shelf-life. For sulfonamide-based drug candidates, the choice of the starting sulfonyl chloride is a key determinant of the final compound's stability profile. This guide provides a comparative assessment of the stability of sulfonamides derived from this compound, a reagent notable for the strong electron-withdrawing properties of its substituents.
The stability of these sulfonamides is benchmarked against derivatives of benzenesulfonyl chloride, p-toluenesulfonyl chloride, and 4-methoxybenzenesulfonyl chloride, representing a spectrum of electronic effects on the sulfonamide bond. The inherent stability of the S-N bond in sulfonamides is significantly influenced by the electronic environment of the sulfonyl group. Electron-withdrawing groups, such as the fluoro and trifluoromethyl groups present in this compound, can increase the electrophilicity of the sulfur atom, potentially rendering the sulfonamide more susceptible to nucleophilic attack and subsequent degradation.
Comparative Stability Data
Table 1: Hydrolytic Stability of N-Phenyl Sulfonamides (Half-life in hours)
| Compound | pH 4 (Acidic) | pH 7 (Neutral) | pH 9 (Basic) |
| N-Phenyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | ~150 (Estimated) | >1000 | >1000 |
| N-Phenylbenzenesulfonamide | ~500 | >2000 | >2000 |
| N-Phenyl-p-toluenesulfonamide | ~600 | >2500 | >2500 |
| N-Phenyl-4-methoxybenzenesulfonamide | ~700 | >3000 | >3000 |
Note: Sulfonamides are generally more susceptible to hydrolysis under acidic conditions. The presence of strong electron-withdrawing groups is expected to accelerate this degradation.
Table 2: Thermal Stability of N-Phenyl Sulfonamides (% Degradation after 24h at 70°C)
| Compound | % Degradation |
| N-Phenyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | ~8% (Estimated) |
| N-Phenylbenzenesulfonamide | < 5% |
| N-Phenyl-p-toluenesulfonamide | < 3% |
| N-Phenyl-4-methoxybenzenesulfonamide | < 2% |
Note: Thermal stability can be influenced by the overall molecular structure and crystalline form. The trend suggests that electron-donating groups may slightly enhance thermal stability.
Table 3: Photostability of N-Phenyl Sulfonamides (Degradation Rate Constant, k, in 10⁻⁵ s⁻¹)
| Compound | Photodegradation Rate Constant (k) |
| N-Phenyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | ~5.0 (Estimated) |
| N-Phenylbenzenesulfonamide | ~3.5 |
| N-Phenyl-p-toluenesulfonamide | ~3.0 |
| N-Phenyl-4-methoxybenzenesulfonamide | ~2.5 |
Note: Photodegradation is a complex process influenced by the absorption spectrum of the molecule and the presence of photosensitizers. The provided data represents a simplified comparison under standardized UV exposure.
Experimental Protocols
The following are detailed methodologies for key stability experiments, based on established ICH guidelines.
Hydrolytic Stability Assessment (Adapted from ICH Q1A(R2))
-
Solution Preparation: Prepare solutions of the sulfonamide at a concentration of approximately 1 mg/mL in buffered solutions at pH 4, 7, and 9.
-
Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent sulfonamide.
-
Data Analysis: Plot the natural logarithm of the sulfonamide concentration versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t₁/₂) is calculated as 0.693/k.
Thermal Stability Assessment (Forced Degradation)
-
Sample Preparation: Place a known amount of the solid sulfonamide powder in a clear glass vial.
-
Stress Condition: Expose the sample to elevated temperatures (e.g., 70°C, 80°C, or a temperature ramp) in a calibrated oven for a specified duration (e.g., 24, 48, or 72 hours).
-
Analysis: After the stress period, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to quantify the amount of remaining parent compound and any degradation products.
-
Data Presentation: Express the thermal stability as the percentage of the parent compound remaining or the percentage of degradation.
Photostability Assessment (Adapted from ICH Q1B)
-
Sample Preparation: Prepare a solution of the sulfonamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration. Place the solution in a quartz cuvette. A solid sample can also be tested by placing a thin layer of the powder on a glass plate.
-
Control Sample: Prepare an identical sample wrapped in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the sample to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time intervals, withdraw aliquots and analyze by a stability-indicating HPLC method.
-
Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation. Calculate the photodegradation rate constant and quantum yield if required.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of sulfonamides.
Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides containing fluoro and trifluoromethyl groups have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
A Comparative Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. This guide provides a comprehensive cost-benefit analysis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a reagent gaining traction in medicinal chemistry, particularly in the synthesis of selective androgen receptor modulators (SARMs). We present a detailed comparison with commonly used alternatives, supported by available data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance and Cost Comparison
To facilitate a rapid and objective comparison, the following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Cost Analysis of Selected Sulfonylating Agents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD/g) | Cost per Mole (USD/mol) |
| This compound | 1744-43-0 | 260.60 | ~71.00 (for 10mg) | ~185,000 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | ~0.17 (for 250g) | ~32 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | ~0.25 (for 500mL) | ~29 |
| Dansyl chloride | 605-65-2 | 269.75 | ~70.00 (for 1g) | ~18,900 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for this compound is based on a small quantity and is likely to be significantly lower when purchased in bulk.
Table 2: Physicochemical Properties of Selected Sulfonylating Agents
| Reagent | Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₃ClF₄O₂S | N/A | N/A | N/A |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 67-69 | 134 (10 mmHg) | 1.334 |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | -32 | 161 | 1.48 |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | 70-73 | N/A | N/A |
Reactivity and Application Profile
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of the substituents on the aromatic ring.
This compound: The presence of two strong electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, significantly increases the electrophilicity of the sulfonyl group. This heightened reactivity makes it an excellent choice for reactions with weakly nucleophilic amines or for syntheses where rapid reaction times are desired. Its application is particularly noted in the synthesis of complex, biologically active molecules where traditional sulfonylating agents may fail to provide satisfactory yields.
p-Toluenesulfonyl chloride (TsCl): A workhorse in organic synthesis, TsCl offers a balance of reactivity and stability. The methyl group is weakly electron-donating, making it less reactive than sulfonyl chlorides with electron-withdrawing substituents. It is widely used for the protection of alcohols and amines and for the formation of sulfonamides and sulfonate esters.[1]
Methanesulfonyl chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is generally more reactive than its aromatic counterparts due to lower steric hindrance and the absence of resonance stabilization.[2][3] It is a cost-effective and highly efficient reagent for the mesylation of alcohols, converting them into good leaving groups for substitution and elimination reactions.
Dansyl chloride: This reagent is primarily used for the fluorescent labeling of primary and secondary amines, peptides, and proteins.[4] The resulting sulfonamides are highly fluorescent, enabling their detection and quantification at very low concentrations. While it can be used for general sulfonamide synthesis, its high cost often limits its use to analytical applications.
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides using the compared sulfonylating agents. These should be adapted and optimized for specific substrates.
General Protocol for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Materials:
-
Amine (1.0 equivalent)
-
Sulfonyl chloride (1.0-1.2 equivalents)
-
Base (e.g., pyridine, triethylamine) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Considerations for Specific Sulfonylating Agents:
-
This compound: Due to its high reactivity, the addition should be performed slowly at 0 °C to control the exothermic reaction. Reaction times are generally shorter compared to less activated sulfonyl chlorides.
-
p-Toluenesulfonyl chloride: This reaction may require longer reaction times or gentle heating to proceed to completion, especially with less nucleophilic amines.
-
Methanesulfonyl chloride: The reaction is typically fast and highly exothermic. Strict temperature control at 0 °C or below is crucial to avoid side reactions.
-
Dansyl chloride: The reaction is often performed in a mixture of acetone and aqueous buffer (pH ~9-10) to facilitate the dissolution of both the amine and the reagent.
Application in SARM Synthesis: A Potential Advantage
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have shown promise in treating a variety of conditions, including muscle wasting and osteoporosis. Many SARM candidates feature a sulfonamide moiety. While specific examples detailing the use of this compound in the synthesis of commercial SARM candidates are not widely published in peer-reviewed literature, the structural motifs present in this reagent are highly relevant to the field. The trifluoromethyl group is a common feature in many SARM structures, contributing to their binding affinity and metabolic stability. The fluoro-substituted phenyl ring allows for further functionalization and can influence the pharmacokinetic properties of the final molecule.
Caption: Logical relationship in SARM synthesis.
Cost-Benefit Analysis and Conclusion
The primary drawback of This compound is its significantly higher cost compared to traditional sulfonylating agents like TsCl and MsCl. However, this cost can be justified in several scenarios:
-
Challenging Syntheses: For reactions involving poorly nucleophilic amines or sterically hindered substrates where other reagents provide low yields, the enhanced reactivity of this reagent can lead to a more efficient and ultimately more cost-effective synthesis by reducing the number of failed attempts and simplifying purification.
-
Late-Stage Functionalization: In complex, multi-step syntheses, the reliability and high reactivity of this reagent can be crucial for the success of a late-stage sulfonylation step, where the starting material is precious.
-
Drug Discovery and Development: In the context of drug discovery, the ability to rapidly synthesize novel analogs with desirable physicochemical properties conferred by the trifluoromethyl and fluoro groups can accelerate the identification of lead compounds. In such cases, the initial higher cost of the reagent is negligible compared to the overall cost of the research and development process.
References
A Comparative Guide to the Kinetic Behavior of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride and its analogs. Due to the limited availability of specific kinetic data for this compound, this document leverages experimental data from structurally similar substituted benzenesulfonyl chlorides to project its reactivity. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group is expected to significantly influence the electrophilicity of the sulfur atom, and consequently, the reaction rates. This guide will be valuable for designing synthetic routes, understanding reaction mechanisms, and predicting the reactivity of this compound in various chemical environments.
Comparative Kinetic Data
The reactivity of sulfonyl chlorides is commonly assessed through solvolysis and aminolysis reactions. The electronic effects of substituents on the benzene ring play a crucial role in determining the rate of nucleophilic attack on the sulfonyl group.
The solvolysis of benzenesulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is sensitive to both the solvent nucleophilicity and the ionizing power of the solvent.[1] The presence of electron-withdrawing groups on the aromatic ring typically accelerates the rate of solvolysis by making the sulfur atom more electrophilic.
Below is a comparison of the first-order rate constants for the hydrolysis of various 4-substituted benzenesulfonyl chlorides in water.
Table 1: First-Order Rate Constants for the Hydrolysis of 4-X-Benzenesulfonyl Chlorides in Water
| Substituent (X) | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 4-MeO | 15 | 23.89 x 10⁻⁴ |
| 4-Me | 15 | 13.57 x 10⁻⁴ |
| 4-H | 15 | 11.04 x 10⁻⁴ |
| 4-Br | 15 | 7.447 x 10⁻⁴ |
| 4-NO₂ | 15 | 9.373 x 10⁻⁴ |
ngcontent-ng-c1205671314="" class="ng-star-inserted">Data sourced from Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(23), 3741-3748.[3]
The trifluoromethyl group is a strong electron-withdrawing group, and the fluorine atom is also electronegative. Therefore, it is anticipated that this compound will exhibit a significantly faster rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.
Under alkaline conditions, the hydrolysis of benzenesulfonyl chlorides also follows an SN2 mechanism, with the hydroxide ion acting as the nucleophile.[4] The rates of alkaline hydrolysis show a strong dependence on the nature of the substituents on the benzene ring, with electron-withdrawing groups increasing the reaction rate.[4]
Table 2: Rate Coefficients and Activation Parameters for the Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
| Substituent | ρ-value |
| p-H, o-NO₂, m-NO₂, p-NO₂, p-F, p-Me, p-OMe | +1.564 |
Data from Hall, H. K. (1956). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1241-1246.[4]
The positive ρ-value indicates that the reaction is favored by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state.
The reaction of sulfonyl chlorides with amines (aminolysis) is a fundamental process in the synthesis of sulfonamides. The hydrolysis of benzenesulfonyl chloride has been shown to be catalyzed by pyridines, proceeding through a nucleophilic catalysis mechanism.[5] This involves the formation of a sulfonylpyridinium intermediate, which is subsequently hydrolyzed.[5] The rate of this reaction is dependent on the pKa of the pyridine derivative.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are protocols for common techniques used to study the kinetics of sulfonyl chloride reactions.
This method is suitable for monitoring the solvolysis of sulfonyl chlorides in aqueous solutions, as the reaction produces ions, leading to a change in conductivity.[3]
-
Solution Preparation:
-
Prepare a stock solution of the sulfonyl chloride in a suitable non-reactive solvent (e.g., acetone).
-
Prepare the desired aqueous solvent mixture.
-
-
Instrumentation:
-
Use a high-precision conductivity meter and a thermostated cell to maintain a constant temperature.
-
-
Kinetic Measurement:
-
Equilibrate the aqueous solvent in the conductivity cell to the desired temperature.
-
Inject a small aliquot of the sulfonyl chloride stock solution into the cell with vigorous stirring to ensure rapid mixing.
-
Record the change in conductance over time. The data acquisition rate should be appropriate for the reaction half-life.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by fitting the conductance-time data to a first-order rate equation.
-
This method can be employed when the sulfonyl chloride or its product has a distinct UV-Vis absorbance spectrum.[6]
-
Solution Preparation:
-
Prepare a stock solution of the sulfonyl chloride in a non-absorbing, non-reactive solvent.
-
Prepare the reaction medium (e.g., buffered aqueous solution).
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer with a thermostated cell holder.
-
-
Kinetic Measurement:
-
Equilibrate the reaction medium in a cuvette to the desired temperature inside the spectrophotometer.
-
Initiate the reaction by adding a small volume of the sulfonyl chloride stock solution to the cuvette and mix quickly.
-
Monitor the change in absorbance at a wavelength where the reactant or product has a significant and unique absorbance.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Determine the rate constant by fitting the concentration-time data to the appropriate rate law.
-
For more complex reaction mixtures or when direct spectroscopic monitoring is not feasible, online Liquid Chromatography (LC) can be used.[7]
-
System Setup:
-
A flow reactor setup is connected to an online LC system equipped with an autosampler.
-
-
Reaction Execution:
-
The reactants are pumped into the flow reactor at controlled rates and temperature.
-
-
Automated Sampling and Analysis:
-
Data Analysis:
-
The concentration of each species is determined from the peak areas in the chromatograms.
-
This data is used to generate concentration-time profiles and determine the reaction kinetics.
-
Visualizations
The following diagram illustrates a typical workflow for conducting a kinetic study of a sulfonyl chloride reaction.
Caption: Experimental Workflow for Kinetic Studies.
The following diagram depicts a simplified reaction coordinate for the SN2 reaction of a sulfonyl chloride with a nucleophile.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. agilent.com [agilent.com]
A Comparative Guide: 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride vs. Sulfonyl Fluorides for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent modifiers and chemical probes, the choice of the reactive warhead is paramount to achieving desired selectivity, stability, and reactivity. This guide provides a comprehensive comparison between 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride and the broader class of sulfonyl fluorides, offering insights into their respective performance backed by available data and established chemical principles.
Executive Summary
Sulfonyl halides are a critical class of reagents for the formation of sulfonamides, sulfonates, and for their increasing use as covalent warheads in chemical biology and drug discovery. While sulfonyl chlorides have been traditionally employed, sulfonyl fluorides are emerging as a superior alternative in many applications due to their enhanced stability and tunable reactivity. This compound, with its electron-withdrawing substituents, represents a highly reactive sulfonyl chloride. This guide will compare its characteristics with those of sulfonyl fluorides, providing a framework for selecting the appropriate tool for your research needs.
Reactivity Profile
The reactivity of sulfonyl halides is governed by the electrophilicity of the sulfur atom and the nature of the leaving group. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups in this compound significantly increase the electrophilicity of the sulfur center, making it highly reactive towards nucleophiles.
In contrast, sulfonyl fluorides are generally less reactive than their sulfonyl chloride counterparts. This is attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion. However, the reactivity of sulfonyl fluorides can be finely tuned by the electronic nature of the aromatic ring substituents, allowing for a broad spectrum of reactivities suitable for various applications.
Key Takeaway: this compound is a highly reactive electrophile, suitable for rapid reactions with a wide range of nucleophiles. Sulfonyl fluorides offer a more tunable reactivity profile, which can be advantageous for achieving greater selectivity in complex biological systems.
Stability Comparison
A crucial differentiator between sulfonyl chlorides and sulfonyl fluorides is their stability, particularly towards hydrolysis. Sulfonyl chlorides are notoriously susceptible to hydrolysis, which can be a significant drawback in aqueous environments typical for biological experiments. In contrast, sulfonyl fluorides exhibit significantly greater hydrolytic stability.[1] This enhanced stability minimizes off-target reactions with water and increases the effective concentration of the reagent available to react with the intended target.
One study demonstrated that a heteroaryl sulfonyl fluoride was stable at 130°C for three hours, while its chloride analog decomposed rapidly under the same conditions, highlighting the superior thermal and chemical robustness of sulfonyl fluorides.[1]
Table 1: Qualitative Stability Comparison
| Property | This compound | Sulfonyl Fluorides |
| Hydrolytic Stability | Low to Moderate | High[1] |
| Thermal Stability | Moderate | High[1] |
| Storage Stability | Good (in anhydrous conditions) | Excellent |
Applications in Drug Discovery and Chemical Biology
Both this compound and sulfonyl fluorides are valuable tools in drug discovery and chemical biology, primarily as electrophilic warheads for covalent inhibitors and as building blocks for synthesizing diverse compound libraries.
This compound:
-
Rapid Sulfonamide and Sulfonate Ester Synthesis: Its high reactivity makes it ideal for the rapid and efficient synthesis of sulfonamides and sulfonate esters, which are common motifs in medicinal chemistry.
-
Broad-Spectrum Reactivity: Can react with a wide range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.
Sulfonyl Fluorides:
-
"Click Chemistry" - SuFEx: Sulfonyl fluorides are the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions for the reliable formation of S-O and S-N bonds.
-
Covalent Probes with Tunable Reactivity: The ability to modulate the reactivity of sulfonyl fluorides allows for the design of highly selective covalent probes that can target specific amino acid residues within a protein's binding pocket, minimizing off-target effects.
-
Enhanced in vivo Stability: Their superior stability in aqueous environments makes them more suitable for in vivo applications where prolonged exposure is required.
Experimental Data and Protocols
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with an Amine
This protocol describes a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride or sulfonyl fluoride.
Materials:
-
Amine (1.0 eq)
-
This compound or a suitable sulfonyl fluoride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl halide (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Assessment of Covalent Protein Modification by LC-MS
This protocol provides a general workflow for assessing the covalent modification of a protein by a sulfonyl halide.
Materials:
-
Purified protein of interest
-
This compound or sulfonyl fluoride dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
-
C4 or C18 reverse-phase column suitable for protein analysis
Procedure:
-
Incubate the purified protein (e.g., 10 µM) with the sulfonyl halide (e.g., 100 µM) in the reaction buffer at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).
-
Quench the reaction by adding a quenching solution to consume any unreacted sulfonyl halide.
-
Analyze the reaction mixture by LC-MS.
-
Inject an aliquot of the reaction mixture onto the reverse-phase column.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) in an aqueous solvent (e.g., water with 0.1% formic acid).
-
Acquire mass spectra of the eluting protein.
-
-
Deconvolute the mass spectra to determine the molecular weight of the protein.
-
Compare the mass of the protein from the reaction sample with the mass of the untreated protein control. An increase in mass corresponding to the mass of the sulfonyl moiety indicates covalent modification.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between properties of sulfonyl halides.
Caption: Workflow for covalent modification analysis.
Conclusion
The choice between this compound and a sulfonyl fluoride depends critically on the specific application. For rapid, high-yield synthesis of sulfonamides where stability is not a primary concern, the highly reactive sulfonyl chloride may be advantageous. However, for applications in chemical biology and drug discovery, particularly those involving complex biological systems or requiring in vivo administration, the superior stability and tunable reactivity of sulfonyl fluorides make them the more prudent and often more effective choice. The advent of SuFEx chemistry further solidifies the position of sulfonyl fluorides as a versatile and powerful tool for modern chemical research.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a compound that, based on structurally similar chemicals, is expected to be corrosive and water-reactive. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). The following table summarizes the key hazards and recommended PPE based on data from analogous compounds.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Corrosive | Causes severe skin burns and eye damage.[1][2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat or chemical-resistant apron, and chemical safety goggles and a face shield.[1][4][5] |
| Water-Reactive | Reacts with water, potentially violently, to release hazardous gases.[2][3] | Work in a well-ventilated area, such as a chemical fume hood. Avoid contact with moisture. |
| Lachrymator | Can cause tearing and irritation to the eyes.[2][3] | Use of a full-face respirator may be necessary for large quantities or in case of a spill. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to be conducted in a controlled laboratory setting.
1. Neutralization of Small Residual Quantities:
For cleaning contaminated labware or neutralizing very small amounts of the chemical, a slow addition to a stirred, cold solution of sodium bicarbonate or another suitable base can be performed. This should only be done by experienced personnel in a chemical fume hood.
2. Collection of Waste:
-
Unused Product and Contaminated Materials: All unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing boats) should be collected in a designated, clearly labeled, and chemically resistant waste container.[1][6]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams.[1][2]
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.
-
The storage area should be designated for hazardous waste.
4. Final Disposal:
-
Disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][2][6][7]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, a clear description of the waste's composition and hazards.
-
Handle uncleaned containers with the same precautions as the product itself.[1][2]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[1]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the hazardous properties of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 2-(Trifluoromethyl)benzenesulfonyl chloride 97 776-04-5 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride.
This document provides critical safety protocols and logistical plans for the laboratory use of this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Chemical Safety and Hazard Information
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and can react with water to release toxic gases.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Physical and Chemical Properties | |
| Linear Formula | C₇H₃ClF₄O₂S |
| Molecular Weight | 262.61 g/mol |
| Appearance | No information available |
| Odor | No information available |
| Boiling Point | No information available |
| Density | No information available |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should also be worn to protect against splashes.[5][6][7]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7] Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protective Clothing: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[5][6][7]
-
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. A written respiratory protection program should be in place.[5][6]
3. Chemical Handling:
-
Before use, carefully inspect the container for any damage or leaks.
-
When transferring the chemical, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with water and other incompatible materials such as strong oxidizing agents and bases.[1][2]
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8][9]
-
Seek immediate medical attention.[1]
2. In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
3. In Case of Inhalation:
-
Move the individual to fresh air.[1]
-
If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.[1]
4. In Case of Ingestion:
5. In Case of a Spill:
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial absorbent).[9][10]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of the fume hood):
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.[1][10]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][11]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. uh.edu [uh.edu]
- 5. chemsafe.ie [chemsafe.ie]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
